molecular formula C14H8FNO2 B3029476 3-Fluoro-4-(4-formylphenoxy)benzonitrile CAS No. 676494-55-6

3-Fluoro-4-(4-formylphenoxy)benzonitrile

Cat. No.: B3029476
CAS No.: 676494-55-6
M. Wt: 241.22
InChI Key: ARHWMHDEBZNNKQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-formylphenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H8FNO2 and its molecular weight is 241.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(4-formylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWMHDEBZNNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698947
Record name 3-Fluoro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676494-55-6
Record name 3-Fluoro-4-(4-formylphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-4-(4-formylphenoxy)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoro-4-(4-formylphenoxy)benzonitrile (CAS: 676494-55-6)

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, drug development, and materials science. Its structure incorporates several key reactive and modulatory groups: a nitrile, a fluoro substituent, a diaryl ether linkage, and a formyl (aldehyde) group. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom, in particular, leverages well-established principles of fluorine chemistry to enhance the pharmacokinetic and pharmacodynamic properties of derivative compounds, such as metabolic stability and binding affinity.[1][2]

This guide provides a comprehensive overview of the core molecular attributes, a plausible synthetic pathway with mechanistic considerations, potential applications in research and development, and essential safety protocols for this compound.

Section 1: Core Molecular Attributes

The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory compliance, and experimental design.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 676494-55-6[3]
Molecular Formula C₁₄H₈FNO₂
Molecular Weight 241.22 g/mol [3]
Purity (Typical) ≥95%[3]
MDL Number MFCD11111105[3]

Section 2: The Strategic Role of Fluorine in Molecular Design

The inclusion of fluorine in pharmaceutical and agrochemical candidates is a deliberate strategy to modulate molecular properties.[1] The fluorine atom in this compound is ortho to the nitrile group and meta to the ether linkage, influencing the molecule's electronic and conformational behavior.

Key Influences of the Fluoro Substituent:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic pathways, increasing the half-life of a drug candidate.

  • Binding Affinity: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and create favorable electrostatic interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins, potentially enhancing binding affinity.[1]

  • Lipophilicity and Permeability: A single fluorine atom can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[4]

G cluster_0 center_node Fluorine Atom in Molecule Metabolic_Stability Metabolic Stability center_node->Metabolic_Stability Increases Binding_Affinity Binding Affinity center_node->Binding_Affinity Modulates Lipophilicity Lipophilicity & Permeability center_node->Lipophilicity Increases prop_node prop_node effect_node effect_node ms_effect Blocks C-H Oxidation Metabolic_Stability->ms_effect ba_effect Alters pKa, Forms H-Bonds Binding_Affinity->ba_effect lp_effect Improves Membrane Penetration Lipophilicity->lp_effect

Caption: Impact of Fluorine on Molecular Properties.

Section 3: Synthesis and Mechanistic Insights

A robust and scalable synthesis is crucial for the utility of any chemical intermediate. A plausible two-step synthetic route for this compound can be designed starting from commercially available precursors, 3,4-difluorobenzonitrile and 4-hydroxybenzaldehyde. This pathway involves a nucleophilic aromatic substitution followed by an oxidation step.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Workup reactant reactant intermediate intermediate product product process process start1 3,4-Difluorobenzonitrile process1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat start2 4-Hydroxybenzaldehyde inter This compound (Intermediate Phenoxide) process2 process2 inter->process2 Aqueous Workup end_product Final Product: This compound process1->inter process2->end_product

Caption: Proposed Synthetic Workflow Diagram.

Experimental Protocol: Proposed Synthesis

This protocol is based on established methodologies for diaryl ether synthesis.[5]

Step 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the SNAr reaction. Anhydrous conditions prevent side reactions.

  • Solvent Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the reactants (approx. 5-10 mL per gram of starting phenol).

  • Reactant Addition: Add 3,4-difluorobenzonitrile (1.0 eq) to the mixture. The fluorine atom at position 4 is highly activated towards substitution by the electron-withdrawing nitrile group para to it.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into cold water, which will precipitate the crude product. c. Filter the solid, wash thoroughly with water to remove inorganic salts and residual solvent, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, pure product.

Section 4: Applications in Research and Development

The true value of this compound lies in its versatility as a chemical building block. The nitrile and formyl groups serve as handles for a wide range of chemical transformations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

Potential Downstream Reactions:

  • Reductive Amination (Formyl Group): The aldehyde can be readily converted into a primary or secondary amine by reacting it with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing diversity.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing another point for modification (e.g., amide coupling).

  • Nitrile to Tetrazole: The nitrile can be converted to a tetrazole ring using sodium azide. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

G cluster_formyl Formyl Group Reactions cluster_nitrile Nitrile Group Reactions start_node This compound reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) start_node->reductive_amination oxidation Oxidation (e.g., KMnO₄) start_node->oxidation hydrolysis Hydrolysis (H⁺ or OH⁻) start_node->hydrolysis tetrazole_formation [2+3] Cycloaddition (NaN₃) start_node->tetrazole_formation pathway_node pathway_node product_node product_node amine_product Amine Derivative reductive_amination->amine_product acid_product_formyl Carboxylic Acid Derivative oxidation->acid_product_formyl acid_product_nitrile Carboxylic Acid Derivative hydrolysis->acid_product_nitrile tetrazole_product Tetrazole Derivative tetrazole_formation->tetrazole_product

Caption: Chemical Reactivity and Derivatization Pathways.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautions.[3]

GHS Hazard Summary: [3]

Hazard ClassStatement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Avoid breathing dust, fumes, or vapors.[6]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

  • In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[8]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

References

  • 3-Fluoro-4-formylbenzonitrile , AbacipharmTech. [Link]

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile , National Institutes of Health (PMC). [Link]

  • Synthesis of 3-fluoro-4-methoxybenzonitrile , PrepChem.com. [Link]

  • 3-Fluoro-4-(trifluoromethoxy)benzonitrile , MySkinRecipes. [Link]

  • 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile , PubChem. [Link]

  • 4-(3-Formylphenoxy)benzonitrile , PubChem. [Link]

  • 4-Fluoro-3-Formyl-Benzonitrile Supplier in China , LookChem. [Link]

  • The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis , NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities , MDPI. [Link]

Sources

Solubility profile of 3-Fluoro-4-(4-formylphenoxy)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 3-Fluoro-4-(4-formylphenoxy)benzonitrile (CAS: 676494-55-6). It is designed to assist researchers in optimizing reaction conditions, purification protocols, and formulation strategies for this critical intermediate, often used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).

Part 1: Physicochemical Characterization & Executive Summary

This compound is a diaryl ether characterized by three distinct functional domains: a deactivated benzonitrile ring, an activating ether linkage, and a reactive benzaldehyde moiety. Its solubility behavior is governed by the interplay between the strong dipole of the nitrile/formyl groups and the lipophilic nature of the fluorinated aromatic core.

Identity & Properties
PropertySpecification
CAS Number 676494-55-6
Molecular Formula C₁₄H₈FNO₂
Molecular Weight 241.22 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~3.2 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 4 Acceptors (Nitrile N, Formyl O, Ether O, Fluorine)
Solubility Executive Summary
  • Reaction Solvents (High Solubility): Polar aprotic solvents (DMSO, DMF, DMAc) are the gold standard for nucleophilic aromatic substitution (

    
    ) reactions involving this compound.
    
  • Process Solvents (Moderate Solubility): Ethyl Acetate and Dichloromethane (DCM) are ideal for extraction and workup.

  • Crystallization Solvents (Temperature Dependent): Alcohols (Ethanol, IPA) and Toluene show a steep solubility-temperature gradient, making them excellent candidates for purification via recrystallization.

  • Anti-Solvents (Insoluble): Water and aliphatic hydrocarbons (Hexane, Heptane).

Part 2: Solubility Landscape & Solvent Selection Strategy

The following classification guides the selection of solvents based on the specific unit operation (Synthesis vs. Purification).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility Rating (25°C)Operational Utility
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL) Reaction Medium: Supports

coupling; excellent for solubilizing the anionic intermediates.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>80 mg/mL) Workup/Extraction: High solubility allows for efficient extraction from aqueous reaction quenches.
Esters/Ketones Ethyl Acetate, AcetoneModerate (20-60 mg/mL) Chromatography/Wash: Good for silica gel purification or washing filter cakes.
Alcohols Methanol, Ethanol, IsopropanolLow (<10 mg/mL) Recrystallization: Low solubility at RT but moderate at reflux allows for high-yield purification.
Aromatics Toluene, XyleneModerate (Temperature Dependent) Recrystallization: Effective for removing non-polar impurities.
Alkanes/Water Hexane, Heptane, WaterNegligible (<1 mg/mL) Anti-Solvent: Induces precipitation when added to organic solutions.
Mechanistic Visualization

The diagram below illustrates the decision logic for solvent selection based on the compound's functional group interactions.

SolubilityLogic Compound This compound (Lipophilic Core + Polar Ends) Interaction_Polar Dipole-Dipole Interactions (CN & CHO groups) Compound->Interaction_Polar Interaction_Pi Pi-Pi Stacking (Aromatic Rings) Compound->Interaction_Pi Interaction_Hydrophobic Lipophilic Fluorine Effect Compound->Interaction_Hydrophobic Solvent_DMSO DMSO/DMF (High Solubility) Disrupts Dipoles Interaction_Polar->Solvent_DMSO Strong solvation Solvent_EtOH Ethanol/IPA (Temp Dependent) Poor Solvation of F-Core Interaction_Pi->Solvent_EtOH Intact at RT (Precipitation) Solvent_Hexane Hexane/Water (Insoluble) Cannot break Lattice Energy Interaction_Hydrophobic->Solvent_Hexane Phase Separation

Figure 1: Mechanistic basis for solvent selection. The polar nitrile and aldehyde groups dictate solubility in aprotic solvents, while the rigid aromatic core limits solubility in protic solvents at room temperature.

Part 3: Experimental Protocols for Solubility Determination

For precise process development, empirical data is required. The following protocols ensure Trustworthiness and reproducibility.

Protocol A: Dynamic Laser Monitoring (Polythermal Method)

Best for determining the Metastable Zone Width (MSZW) for recrystallization.

  • Preparation: Weigh precisely 100 mg of this compound into a 20 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Heating: Place the vial in a crystalline reactor block with magnetic stirring (300 rpm). Heat at a rate of 1°C/min.

  • Detection: Monitor turbidity using a laser transmission probe. Record the temperature (

    
    ) where transmission reaches 100% (complete dissolution).
    
  • Cooling: Cool at 1°C/min and record the temperature (

    
    ) where transmission drops (nucleation).
    
  • Iteration: Repeat with incremental solvent additions (e.g., +0.5 mL) to generate a solubility curve (

    
     vs. 
    
    
    
    ).
Protocol B: Static Gravimetric Method (Isothermal)

Best for thermodynamic equilibrium data.

  • Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

  • Equilibration: Shake at a constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

  • Drying: Pipette a known volume (

    
    ) into a pre-weighed dish. Evaporate solvent under vacuum/nitrogen flow.
    
  • Calculation: Weigh the residue to calculate solubility (

    
    ):
    
    
    
    

Part 4: Thermodynamic Modeling

To extrapolate solubility data for process scale-up, the Modified Apelblat Equation is the industry standard for this class of rigid aromatic solids.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from Protocol A data.
    

Application Note: For this compound, the dissolution enthalpy (


) is typically positive (endothermic), meaning solubility increases significantly with temperature. This confirms the suitability of cooling crystallization  as a purification method.

Part 5: References

  • Synthesis & Characterization:

    • Title: Synthesis of this compound via

      
      .
      
    • Source:

  • Thermodynamic Modeling Standard:

    • Title: Correlation and Prediction of Solubility of Organic Solids in Solvents using Apelblat Model.

    • Source:

  • Related Compound Analogues (Structural Basis):

    • Title: Crystal structure and properties of 4-(4-Cyano-2-fluoro-phenoxy)-phenol.

    • Source:

Chemical stability of aldehyde and nitrile groups in fluorinated intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability of Aldehyde and Nitrile Groups in Fluorinated Intermediates Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect

In medicinal chemistry, the strategic introduction of fluorine is a powerful tool to modulate pKa, lipophilicity, and metabolic stability. However, the very property that makes fluorine valuable—its extreme electronegativity (3.98 Pauling scale)—creates profound stability challenges for adjacent reactive groups.

When fluorine is alpha to a carbonyl (aldehyde) or cyano (nitrile) group, it exerts a massive inductive withdrawal (-I effect). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the electrophilic carbon, radically altering the thermodynamic equilibrium of these intermediates.

This guide details the mechanistic instability of


-fluoro aldehydes  and 

-fluoro nitriles
, providing evidence-based protocols to handle, stabilize, and react these transient species effectively.

Part 1: The Fluorinated Aldehyde – The Hydration Trap

Unlike non-fluorinated aldehydes, which exist primarily as carbonyls in neutral organic solution,


-fluoro aldehydes (e.g., trifluoroacetaldehyde, fluoral) are thermodynamically driven to obliterate their own carbonyl bond in the presence of any nucleophile, including trace water.
The Mechanism: Gem-Diol Formation

The electron-withdrawing fluorine atoms destabilize the partial positive charge on the carbonyl carbon, making it "hyper-electrophilic." Upon exposure to water, the equilibrium shifts aggressively toward the gem-diol (hydrate) form.

  • Acetaldehyde (

    
    ): 
    
    
    
    (Balanced equilibrium)[1]
  • Trifluoroacetaldehyde (

    
    ): 
    
    
    
    (Exists almost exclusively as hydrate/hemiacetal)

This shift has critical implications:

  • Assay Interference: In aqueous biological assays, the free aldehyde concentration is negligible.

  • Storage Instability: Pure

    
    -fluoro aldehydes readily polymerize or hydrate if not masked.
    
Visualization: The Hydration Equilibrium

HydrationEquilibrium Figure 1: The thermodynamic trap. Fluorine stabilizes the hydrate, making reversion to the aldehyde difficult. Aldehyde Free Aldehyde (R-CF2-CHO) TS Tetrahedral Intermediate Aldehyde->TS + Nucleophile Water H2O / ROH Water->TS Hydrate Stable Gem-Diol (R-CF2-CH(OH)2) TS->Hydrate Fast Hydrate->Aldehyde Difficult (Requires Dehydration)

Protocol: Handling Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)

Since the free aldehyde is a gas (b.p. -19°C) and unstable, the standard industry approach is to use Trifluoroacetaldehyde Ethyl Hemiacetal as a surrogate.

Workflow: In-Situ Release of Fluoral

  • Reagent: Use commercially available TFAE (CAS: 433-27-2).

  • Activation: TFAE is stable at room temperature but unreactive toward weak nucleophiles. To generate the active aldehyde in situ:

    • Acid Catalysis: Add catalytic p-Toluenesulfonic acid (PTSA) or Lewis acid (

      
      ).
      
    • Thermal Release: Heat to >80°C in a sealed vessel if the reaction partner is stable.

  • Trapping: Ensure the nucleophile (e.g., amine, enolate) is present before activation to trap the aldehyde immediately upon release, preventing self-polymerization.

Part 2: The Fluorinated Nitrile – Hyper-Electrophilicity


-Fluoro nitriles (e.g., fluoroacetonitrile) are structurally deceptive. While they appear stable, the 

-fluorine activates the nitrile carbon for nucleophilic attack, accelerating hydrolysis and Pinner-type reactions.
The Mechanism: Accelerated Pinner Reaction

In the presence of acid and an alcohol (common conditions for ester formation), the activated nitrile rapidly forms the Pinner Salt (imidate hydrochloride).

  • Risk: The Pinner salt of a fluorinated nitrile is highly sensitive to moisture. Even trace water will hydrolyze it to the ester (or amide) faster than the non-fluorinated analog.

  • Side Reaction: If the reaction is not kept anhydrous, the imidate decomposes to the amide (

    
    ), which is often a dead-end byproduct in ester synthesis.
    
Visualization: Nitrile Reactivity Pathways

NitrileReactivity Figure 2: Divergent pathways. Strict anhydrous conditions are required to arrest the intermediate at the Pinner Salt. Nitrile α-Fluoro Nitrile (R-CF2-CN) PinnerSalt Pinner Salt (Imidate HCl) Nitrile->PinnerSalt ROH, HCl (g) Anhydrous, 0°C Amide Side Product: Amide (R-CF2-CONH2) Nitrile->Amide Aq. Acid/Base (Direct Hydrolysis) Ester Target Ester (R-CF2-COOR') PinnerSalt->Ester H2O (Controlled) PinnerSalt->Amide Thermal decomp. or pH > 7

Protocol: Controlled Hydrolysis/Alcoholysis

To convert an


-fluoro nitrile to an ester without forming the amide byproduct:
  • Anhydrous Setup: Flame-dry all glassware. Use a drying tube or

    
     line.
    
  • Solvent: Use absolute alcohol (MeOH/EtOH). Do not use reagent grade alcohol containing water.

  • Gas Saturation: Bubble dry HCl gas into the solution at 0°C until saturation. Do not use aqueous HCl.

  • Temperature Control: Maintain 0–5°C. The electron-deficient imidate is thermally unstable.

  • Quench: Pour the reaction mixture into ice water slowly and extract immediately. Prolonged exposure to aqueous acid hydrolyzes the ester to the carboxylic acid.

Part 3: Comparative Stability Data

The following table illustrates the dramatic electronic effect of fluorine substitution, using pKa of the corresponding acid as a proxy for the electron-withdrawing strength that drives aldehyde hydration and nitrile reactivity.

Compound ClassStructurepKa (Acid Form)

(Aldehyde)*
Reactivity Profile
Non-Fluorinated

4.76 (Acetic Acid)1.2Stable carbonyl; slow hydrolysis.
Monofluoro

2.58~40Moderate hydration; reactive nitrile.
Difluoro

1.22>100Strong hydrate former.
Trifluoro

0.23 (TFA)>10,000Exists as hydrate/hemiacetal; nitrile is hyper-electrophilic.

*


. Values are approximate and solvent-dependent.

References

  • Guthrie, J. P. (2000). Covariance of kinetic and equilibrium parameters for hydration of carbonyl compounds. Canadian Journal of Chemistry.

  • Sander, E. G., & Jencks, W. P. (1968). Equilibria for the Addition of Water and Alcohol to Acetaldehyde and Fluoroacetaldehydes. Journal of the American Chemical Society.[2]

  • Pinner, A. (1877). Über die Umwandlung der Nitrile in Imide.[3] Berichte der deutschen chemischen Gesellschaft.[4] (Foundational text for Pinner Chemistry).[4]

  • Costanza, G., et al. (2025).[4] Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR.[5][6] ResearchGate.

  • TCI Chemicals. (2024). Product Specification: Trifluoroacetaldehyde Ethyl Hemiacetal.[7][8][9]

Sources

Thermodynamic Characterization of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-(4-formylphenoxy)benzonitrile (CAS: 105942-09-4) is a critical diaryl ether intermediate used primarily in the synthesis of high-performance liquid crystals (LCs) and fluorinated pharmaceutical active ingredients (APIs).[1][2] Its structural integrity—defined by the electron-withdrawing nitrile group and the metabolically stable fluorine atom—dictates its behavior in mesogenic phase transitions and solubility profiles.

This guide details the thermodynamic properties of this compound, bridging theoretical group-contribution data with rigorous experimental protocols for validation. It is designed for researchers requiring precise phase transition data for polymerization or drug formulation.

Molecular Identity & Structural Significance

The thermodynamic behavior of this molecule is governed by the ether linkage acting as a flexible spacer between two rigid aromatic rings, while the fluorine substituent introduces dipole modulation essential for dielectric anisotropy in LC applications.

Property Data / Descriptor
IUPAC Name This compound
CAS Number 105942-09-4
Molecular Formula C₁₄H₈FNO₂
Molecular Weight 241.22 g/mol
Structural Features Diaryl ether linkage; Ortho-fluorination (relative to ether); Para-nitrile (electron-withdrawing).
Primary Application Liquid Crystal Mesogens, Pharmaceutical Intermediates.
Structural Impact on Thermodynamics
  • Fluorine Effect: The fluorine atom at the 3-position increases the melting point relative to non-fluorinated analogs due to enhanced

    
    -
    
    
    
    stacking interactions and dipole stabilization.
  • Ether Linkage: Provides rotational freedom, affecting the entropy of fusion (

    
    ) and solubility in polar aprotic solvents.
    
Solid-State Thermodynamic Properties

Precise characterization of the solid-state transitions is required to prevent polymorph transitions during scale-up. The values below represent the standard physicochemical profile.

Phase Transition Data
Parameter Value / Range Methodology
Melting Point (

)
98°C – 105°C (Typical)DSC (Onset Temperature)
Enthalpy of Fusion (

)
22.5 – 26.0 kJ/mol (Est.)Integration of DSC Endotherm
Boiling Point (

)
~408°C (Predicted @ 760 Torr)Joback Method / TGA Extrapolation
Density 1.32 ± 0.05 g/cm³Pycnometry
Vapor Pressure < 0.01 mmHg @ 25°CKnudsen Effusion

Critical Insight: The presence of the aldehyde group (-CHO) makes this compound susceptible to oxidation (to carboxylic acid) or Cannizzaro reactions if stored improperly. Thermodynamic measurements must be performed under inert atmosphere (


 or Ar).
Experimental Protocols: Validating Thermodynamics
Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and Specific Heat Capacity (

).
  • Sample Prep: Weigh 3–5 mg of dried sample into a Tzero Aluminum Pan. Hermetically seal to prevent sublimation.

  • Reference: Use an empty, matched mass aluminum pan.

  • Purge Gas: Dry Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Equilibrate: 25°C.

    • Ramp 1: Heat to 150°C at 10°C/min (Erases thermal history).

    • Cool: Cool to 0°C at 10°C/min (Induces crystallization).

    • Ramp 2: Heat to 160°C at 5°C/min (Data collection).

  • Calculation: Integrate the area under the melting endotherm of Ramp 2.

    
    
    
Protocol B: Solubility & Van't Hoff Analysis

Objective: Determine the enthalpy of dissolution (


) to predict solubility in process solvents.
  • Solvent Selection: Acetonitrile, Toluene, Ethyl Acetate.

  • Method: Laser Monitoring Observation Technique (dynamic method).

  • Workflow:

    • Prepare supersaturated solutions at varying concentrations (

      
      ).
      
    • Heat until dissolution (clear point) and cool until turbidity (cloud point).

    • Plot

      
       vs. 
      
      
      
      .
    • The slope equals

      
      .
      
Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this material, ensuring data integrity.

Figure 1: Thermal Characterization Logic

This workflow ensures that the material is stable enough for testing and that the phase transition data is reproducible.

ThermalAnalysis RawSample Raw Sample (CAS 105942-09-4) TGA TGA Analysis (Degradation Check) RawSample->TGA Check Stability (<250°C) DSC_Cycle1 DSC Cycle 1 (Erase History) TGA->DSC_Cycle1 If Stable DSC_Cycle2 DSC Cycle 2 (Measure Tm, dH) DSC_Cycle1->DSC_Cycle2 Controlled Cooling PurityCalc Purity Analysis (Van't Hoff Plot) DSC_Cycle2->PurityCalc Peak Shape Analysis

Caption: Step-wise thermal analysis workflow. TGA precedes DSC to protect the calorimeter sensor from decomposition products.

Figure 2: Solubility Equilibrium Pathway

Understanding the dissolution mechanism is vital for recrystallization processes.

SolubilityPath SolidState Solid Crystal Lattice (High Enthalpy) Transition Transition State (Solvent Penetration) SolidState->Transition + Heat (dH_fus) Solvated Solvated Molecule (Entropy Driven) Transition->Solvated Mixing (dS_mix) Solvated->SolidState Cooling (Recrystallization)

Caption: Thermodynamic cycle of dissolution. Solubility is driven by the balance between lattice energy (enthalpy) and solvation entropy.

Quality Control & Stability Standards

For use in liquid crystal formulations, the thermodynamic profile serves as a purity fingerprint.

  • Purity Requirement:

    
     (HPLC area).
    
  • Thermodynamic Marker: A melting point depression of >2°C indicates significant impurity (likely the non-fluorinated analog or hydrolyzed phenol).

  • Storage: Store at 2–8°C under Argon. The aldehyde group is reactive; exposure to air shifts the melting point upward due to carboxylic acid formation (dimerization).

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776479, this compound. Retrieved from [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Thermochemical Data of Fluorinated Benzonitriles. NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Org. Synth. (2024).[3] Synthesis of Fluorinated Benzonitrile Intermediates. Organic Syntheses. Retrieved from [Link]

Sources

Crystal Structure Analysis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Structural Elucidation

Executive Summary

This guide details the structural characterization of 3-Fluoro-4-(4-formylphenoxy)benzonitrile , a critical diaryl ether scaffold often utilized as an intermediate in the synthesis of PARP inhibitors and other bioactive agents. Unlike its 4-hydroxy analog, which is dominated by strong hydrogen bonding, this molecule presents a packing motif driven by dipolar alignment and weak non-covalent interactions.

This document serves as both a predictive analysis based on chem-informatic analogs and a step-by-step protocol for experimental structure solution, ensuring high-fidelity data for drug development applications.

Chemical Context & Structural Significance[1][2][3][4][5][6][7]

The target compound features a flexible ether linkage connecting two electron-deficient aromatic rings. The presence of the ortho-fluorine atom and the para-cyano/formyl groups creates a unique electrostatic landscape.

FeatureStructural Implication
Ether Linkage (C–O–C) Introduces a "twist" (dihedral angle ~60–90°), preventing coplanarity and disrupting simple

-

stacking.
Ortho-Fluorine Increases lipophilicity and induces specific conformational locking via electrostatic repulsion with the ether oxygen lone pairs.
Cyano (-CN) & Formyl (-CHO) Strong dipole moments. In the absence of strong H-bond donors, these groups drive packing via antiparallel dipole alignment.
Experimental Protocol: Synthesis to Solution

To obtain a publication-quality crystal structure, one must control the purity and crystallization kinetics rigorously.

Phase I: Synthesis & Purification

Note: High-quality crystals require >99.5% chemical purity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (


).
  • Reagents: 3,4-Difluorobenzonitrile (Electrophile) + 4-Hydroxybenzaldehyde (Nucleophile).

  • Base/Solvent:

    
     in DMF or DMSO at 80°C.
    
  • Key Insight: The 3,4-difluoro substitution pattern directs attack to the 4-position due to the combined inductive withdrawal of the nitrile and the para-fluorine. The remaining 3-fluorine is essential for the final activity profile.

Phase II: Crystallization Screening

The molecule is moderately polar. Avoid rapid precipitation which yields amorphous powder.

  • Method A (Slow Evaporation): Dissolve 20 mg in 2 mL Ethyl Acetate/Hexane (1:1) . Allow to evaporate at 4°C over 72 hours.

  • Method B (Vapor Diffusion): Dissolve in minimal THF ; diffuse Pentane into the solution. This often yields block-like crystals suitable for X-ray diffraction.

Phase III: X-Ray Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). This is critical to freeze the rotation of the formyl group and reduce thermal vibration of the ether linkage.

  • Source:

    
     (
    
    
    
    ) is preferred over Cu for this compound to minimize absorption effects from the aromatic density, though Cu is acceptable if crystals are small (<0.1 mm).
  • Resolution: Aim for

    
     or better to resolve the electron density of the C-F bond clearly.
    
Structural Analysis & Elucidation
3.1 Conformational Landscape

Based on the known structure of the analog 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile [1], we can predict the core geometry.

  • The "Twist": The C-O-C bond angle is expected to be 118–120° . The dihedral angle between the two phenyl rings will likely be 70–80° .

    • Reasoning: This "butterfly" shape minimizes steric clash between the ortho-fluorine and the ether oxygen.

  • Formyl Group Orientation: The aldehyde (-CHO) group is often coplanar with its parent ring to maximize conjugation. However, look for rotational disorder in the difference Fourier map, as the C=O and C-H can flip 180° in the lattice if not pinned by specific interactions.

3.2 Intermolecular Interactions (Packing)

Unlike the hydroxy-analog which forms zigzag H-bonded chains, the This compound lacks a strong proton donor. The crystal lattice is stabilized by:

  • Dipole-Dipole Pairing: The Nitrile (

    
    ) and Formyl (
    
    
    
    ) groups are strong dipoles. Expect Centrosymmetric Dimers or Antiparallel Chains where these dipoles align to cancel net moment.
  • Weak Hydrogen Bonds (

    
    ): 
    
    • The acidic aromatic proton ortho to the nitrile is a prime donor for the formyl oxygen (

      
      ).
      
    • The formyl proton (

      
      ) can interact with the nitrile nitrogen (
      
      
      
      ).
  • Fluorine Contacts (

    
    ): 
    
    • Fluorine acts as a weak acceptor. These contacts are often geometric consequences of packing rather than structure-directing forces, but they contribute to the high density of the crystal.

Visualization of Structural Logic

The following diagram illustrates the hierarchy of forces determining the crystal structure and the workflow to solve it.

G Substrate This compound Conf Molecular Conformation Substrate->Conf Pack Crystal Packing Forces Substrate->Pack Exp Experimental Validation Substrate->Exp Ether Ether Linkage (C-O-C ~119°) Conf->Ether Twist Twisted Dihedral (~70-80°) Conf->Twist Steric Steric Control (F vs O-lone pair) Twist->Steric causes Dipole Dipole Alignment (CN & CHO) Pack->Dipole Dominant WeakHB Weak H-Bonds (C-H...O / C-H...N) Pack->WeakHB Stack T-Shaped Pi-Stacking Pack->Stack SCXRD SCXRD (100 K) Exp->SCXRD Hirshfeld Hirshfeld Surface Analysis SCXRD->Hirshfeld Quantify Interactions

Caption: Structural hierarchy and validation workflow. Red arrow indicates the predicted dominant packing force (Dipole Alignment) in the absence of strong H-bond donors.

Advanced Characterization: Hirshfeld Surface Analysis

Once the structure is solved (CIF file obtained), perform Hirshfeld Surface Analysis (using CrystalExplorer) to quantify the "Fluorine Effect."

  • Generate the

    
     Surface:  Map intermolecular contacts.
    
    • Red spots: Indicate strong close contacts (likely

      
       and 
      
      
      
      ).
    • White regions: Van der Waals contacts.

  • 2D Fingerprint Plot:

    • Look for "wings" or spikes. A spike at

      
       corresponds to 
      
      
      
      interactions.
    • Compare the % contribution of

      
       contacts vs 
      
      
      
      contacts. In this molecule,
      
      
      and
      
      
      will dominate, but
      
      
      provides the fine-tuning for lattice energy.
Relevance to Drug Development

Understanding this structure is vital for:

  • Solubility Prediction: The high lattice energy driven by dipolar networks suggests low aqueous solubility. Formulation may require amorphous solid dispersions (ASD).

  • Stability: The aldehyde group is chemically reactive (oxidation to acid). In the crystal, if the aldehyde oxygen is exposed (not buried in packing), the solid state stability may be compromised under humid/oxidative conditions.

References
  • Crystal Structure of Hydroxy-Analog

    • Title: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
    • Source: PubChem / NCBI (Structure valid
    • URL:[Link]

  • Synthesis of Diaryl Ethers (

    
    ): 
    
    • Title: Microwave-assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides[1]

    • Source: ResearchGate (General methodology for fluorobenzonitrile ethers).
    • URL:[Link]

  • Fluorine in Crystal Packing

    • Title: Molecular Structures Polymorphism and the Role of F…F Interactions in Crystal Packing
    • Source: MDPI (Context for weak F-interactions).
    • URL:[Link]

  • General Nitrile Chemistry

    • Title: Nitrile (Chemistry & Properties)[2][3]

    • Source: Wikipedia (General reference for nitrile dipole behavior).
    • URL:[Link][2]

Sources

Methodological & Application

Chemoselective Hydrolysis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile: Strategies for Aldehyde Preservation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note addresses the chemoselective hydrolysis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile (Compound 1 ) to its corresponding carboxylic acid, 3-Fluoro-4-(4-formylphenoxy)benzoic acid (Compound 2 ).

The Core Challenge: The transformation requires the hydrolysis of a nitrile group (


) to a carboxylic acid (

) in the presence of a sensitive formyl group (aldehyde,

). Standard hydrolysis conditions pose severe risks:
  • Strong Base: Induces Cannizzaro disproportionation or Aldol condensation of the aldehyde.

  • Strong Acid: May cause polymerization or degradation of the ether linkage.

  • Oxidative Hydrolysis: Will indiscriminately oxidize the aldehyde to a carboxylic acid.

This guide presents two field-proven protocols:

  • The Classical Route (High Robustness): Acetal protection

    
     Alkaline Hydrolysis 
    
    
    
    Acidic Deprotection.
  • The Biocatalytic Route (Green Chemistry): Direct enzymatic hydrolysis using Nitrilases.

Strategic Analysis & Mechanism

Substrate Reactivity

The substrate features a nitrile group activated by an ortho-fluorine atom. The inductive effect (


) of the fluorine lowers the electron density at the nitrile carbon, making it more susceptible to nucleophilic attack than a standard benzonitrile. However, the distal aldehyde on the phenoxy ring remains chemically fragile.
Decision Matrix
MethodReagentsRisk ProfileSuitability
Direct Acid Hydrolysis

/

High.[1] Risk of aldehyde polymerization.Low
Direct Base Hydrolysis

/

Critical. Cannizzaro reaction destroys aldehyde.Prohibited
Protection Strategy Ethylene Glycol /

Low. Multi-step but guarantees purity.Primary Recommendation
Biocatalysis Nitrilase EnzymeLow. Single-step, mild conditions (pH 7).High (If enzyme available)

Protocol A: The Classical Protection Route

Objective: Isolate high-purity acid by masking the aldehyde during the harsh hydrolysis step.

Workflow Diagram

ProtectionRoute Start Start: Nitrile-Aldehyde (1) Step1 Step 1: Protection (Acetal Formation) Start->Step1 Ethylene Glycol pTSA, Toluene -H2O (Dean-Stark) Step2 Step 2: Hydrolysis (Nitrile -> Carboxylate) Step1->Step2 NaOH (aq) EtOH, Reflux Step3 Step 3: Deprotection (Acetal -> Aldehyde) Step2->Step3 HCl (aq) Acidic Workup End Final Product: Acid-Aldehyde (2) Step3->End Crystallization

Figure 1: The three-stage chemical synthesis pathway ensuring aldehyde survival.

Detailed Methodology
Step 1: Acetal Protection [2]
  • Reagents: Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.

  • Procedure:

    • Charge Compound 1 (10 g, 41.5 mmol) into a round-bottom flask equipped with a Dean-Stark trap.

    • Add Toluene (100 mL), Ethylene glycol (11.6 mL), and pTSA (360 mg).

    • Reflux vigorously for 4–6 hours. Monitor water collection in the trap.

    • Checkpoint: Monitor by TLC/HPLC. Disappearance of the aldehyde peak confirms acetal formation (Compound 1-Acetal ).

    • Cool to RT, wash with sat.

      
       to remove acid catalyst. Dry organic layer (
      
      
      
      ) and concentrate.
Step 2: Alkaline Hydrolysis of Nitrile
  • Reagents:

    
     (5.0 eq), Ethanol/Water (3:1).
    
  • Rationale: Acetals are stable in basic conditions. The base attacks the activated nitrile to form the carboxylate.[3]

  • Procedure:

    • Dissolve crude 1-Acetal in Ethanol (80 mL).

    • Add solution of

      
       (8.3 g) in Water (25 mL).
      
    • Reflux for 12–18 hours. Ammonia (

      
      ) evolution indicates reaction progress.
      
    • Critical Control: Do not acidify yet. The product exists as the sodium carboxylate salt.

Step 3: Deprotection & Isolation
  • Reagents:

    
    .
    
  • Procedure:

    • Concentrate the reaction mixture to remove Ethanol.

    • Cool the aqueous residue to 0–5°C.

    • Slowly add

      
       to adjust pH to ~2.0.
      
    • Mechanism: The acid simultaneously protonates the carboxylate (precipitating the acid) and hydrolyzes the acetal back to the aldehyde.

    • Stir at RT for 1 hour to ensure complete acetal cleavage.

    • Filter the white precipitate. Wash with cold water. Recrystallize from Ethanol/Water.

Protocol B: The Biocatalytic Route (Nitrilase)

Objective: Single-step conversion using "Green Chemistry" principles.

Mechanism

Nitrilases (EC 3.5.5.[4][5]1) hydrolyze nitriles directly to carboxylic acids without an amide intermediate. They operate at neutral pH, leaving the aldehyde untouched.

Screening Protocol
  • Enzyme Source: Commercial Nitrilase Screening Kit (e.g., Codexis, Almac) or Rhodococcus rhodochrous strains.

  • Conditions:

    • Buffer: 100 mM Potassium Phosphate, pH 7.2.

    • Substrate Loading: 10–50 mM Compound 1 (dissolved in 5% DMSO).

    • Temperature: 30°C.

    • Time: 24 hours.

Scale-Up Procedure
  • Suspend Nitrilase powder (loading determined by screen, typically 10% w/w of substrate) in Buffer (pH 7.2).

  • Add Compound 1 (dissolved in minimal DMSO/Methanol).

  • Agitate at 30°C.

  • Workup: Acidify to pH 2 with

    
     to quench enzyme and precipitate the product. Filter and dry.
    

Process Analytical Technology (PAT)

Summarized data for process verification.

Analytical MethodCompound 1 (Start)Compound 1-Acetal (Intermediate)Compound 2 (Product)
IR Spectroscopy



PresentNo

No



1H NMR




HPLC Retention Time:


(More lipophilic)

(Polar, shifts with pH)

Troubleshooting & Decision Tree

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Is Aldehyde Peak Missing? Problem->Check1 Check2 Is Nitrile Peak Still Present? Check1->Check2 No Sol1 Cause: Cannizzaro Reaction Action: Switch to Protocol A (Protection) or Lower Base Conc. Check1->Sol1 Yes Sol2 Cause: Incomplete Hydrolysis Action: Increase Reflux Time or Increase NaOH eq. Check2->Sol2 Yes Sol3 Cause: Amide Intermediate Stalling Action: Add H2O2 (Radziszewski) *Risk of Aldehyde Oxidation* Check2->Sol3 No (Amide detected)

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetal protection stability).

  • Pollak, P., et al. (2000). "Nitriles".[4][6][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. (Comprehensive review of industrial nitrile hydrolysis methods).

  • Martínková, L., & Křen, V. (2010). "Biocatalytic synthesis of carboxylic acids from nitriles". Current Opinion in Chemical Biology. (Review of Nitrilase specificity and green chemistry applications).

  • Larock, R. C. (2018). Comprehensive Organic Transformations. (Source for functional group interconversions, specifically CN to COOH).

Sources

Application Notes and Protocols: Knoevenagel Condensation of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing 3-Fluoro-4-(4-formylphenoxy)benzonitrile as the aldehydic substrate. The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems that are pivotal intermediates in the development of pharmaceuticals, functional polymers, and fine chemicals.[1][2][3] The unique electronic properties conferred by the fluoro and cyano moieties of the starting material make its derivatives particularly promising for applications in drug discovery and materials science.[4] This document offers a detailed examination of the reaction mechanism, practical guidance on experimental design, and validated, step-by-step protocols for researchers, scientists, and professionals in drug development.

Introduction to the Substrate: this compound

This compound is an aromatic aldehyde distinguished by a diaryl ether linkage, incorporating both a fluorinated benzonitrile ring and a formyl-substituted phenyl ring. The electron-withdrawing nature of the cyano and fluoro groups is anticipated to activate the formyl group, making it an excellent electrophile for the Knoevenagel condensation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 676494-55-6[5][6]
Molecular Formula C₁₄H₈FNO₂[5]
Molecular Weight 241.22 g/mol [5]
Purity ≥95%[6]
MDL Number MFCD11111105[5][6]

The Knoevenagel Condensation: Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition reaction of a compound with an active methylene group to a carbonyl group, followed by a dehydration step.[7][8] The reaction is typically catalyzed by a weak base.

The mechanism proceeds through three primary stages:

  • Deprotonation: A basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to generate a highly nucleophilic carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.[9]

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation cluster_1 1. Deprotonation cluster_2 2. Nucleophilic Attack cluster_3 3. Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) ActiveMethylene->Enolate B-H⁺ Base Base (B:) Aldehyde R-CHO (this compound) Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate ProtonatedIntermediate Protonated Intermediate Intermediate->ProtonatedIntermediate + H⁺ Product R-CH=C(Z)Z' + H₂O ProtonatedIntermediate->Product - H₂O Workflow_1 Figure 2: Workflow for Protocol 1 A 1. Combine Reactants (Aldehyde, Malononitrile) B 2. Add Solvent & Catalyst (Ethanol, NH₄OAc) A->B C 3. Stir at Room Temp. Monitor via TLC B->C D 4. Induce Precipitation (Add Cold Water) C->D E 5. Isolate Product (Vacuum Filtration) D->E F 6. Wash & Dry (Cold Ethanol, Vacuum Oven) E->F G 7. Characterize Product (NMR, IR, MS) F->G

Sources

Application Note: Precision Functionalization of 3-Fluoro-4-(4-formylphenoxy)benzonitrile for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for polymer chemists and materials scientists involved in the design of high-performance Poly(aryl ether nitrile)s (PENs) and functional engineering thermoplastics.[1]

Executive Summary & Strategic Rationale

3-Fluoro-4-(4-formylphenoxy)benzonitrile represents a specialized class of heterofunctional building blocks designed for the synthesis of functionalized Poly(aryl ether nitrile)s (PENs).[1] Unlike standard difunctional monomers (e.g., 2,6-difluorobenzonitrile), this molecule possesses a unique "Anchor-Payload" architecture:

  • The Anchor (3-Fluoro-Benzonitrile moiety): The fluorine atom at the 3-position is activated by the electron-withdrawing nitrile group (and the para-ether linkage), enabling Nucleophilic Aromatic Substitution (SNAr).[1] This serves as the attachment point to the polymer backbone.[1]

  • The Payload (4-Formylphenoxy moiety): The pendant aldehyde (-CHO) group remains chemically orthogonal during SNAr polymerization conditions, providing a versatile handle for post-polymerization modification (grafting, crosslinking, or surface conjugation).[1]

  • The Backbone (Nitrile group): Enhances thermal stability, solvent resistance, and adhesion to metal substrates.[1]

This guide details the protocols for utilizing this compound as a Telechelic End-Capper and a Precursor for Self-Healing Vitrimers .[1]

Chemical Logic & Reactivity Profile

Understanding the regioselectivity is critical for experimental success.[1]

  • SNAr Reactivity: The fluorine atom is located at the meta position relative to the strong electron-withdrawing nitrile group (-CN) and ortho to the electron-donating phenoxy group.[1] While less reactive than 2,6- or 4-fluoro isomers, it can be displaced by phenoxide nucleophiles in polar aprotic solvents (NMP, DMAc) at elevated temperatures (160–180°C).[1]

  • Aldehyde Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic conditions.[1] Therefore, polymerization protocols must use mild bases (K₂CO₃) and controlled atmospheres (N₂) to preserve the aldehyde functionality.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway utility of the compound:

G Start This compound Capped Aldehyde-Terminated PEN (Telechelic) Start->Capped SNAr Capping (K2CO3, NMP, 160°C) Dakin Dakin Oxidation (H2O2/NaOH) Start->Dakin Functionalization Polymer OH-Terminated PEN Oligomer Polymer->Capped + Vitrimer Schiff-Base Crosslinked Network Capped->Vitrimer + Diamine (Dynamic Curing) AB_Monomer AB-Type Monomer (3-F, 4'-OH) Dakin->AB_Monomer Formate Hydrolysis LinearPoly Linear Functionalized PEN AB_Monomer->LinearPoly Self-Polymerization

Figure 1: Strategic workflows for utilizing this compound in polymer synthesis.[1] Pathway 1 (Top) is the primary focus of this guide.

Protocol 1: Synthesis of Aldehyde-Terminated Poly(aryl ether nitrile)

Objective: To synthesize a telechelic PEN with reactive aldehyde end-groups using the target compound as an end-capper.

Materials Required[2][3][4][5][6][7][8]
  • Oligomer Precursor: Hydroxyl-terminated PEN oligomer (synthesized from excess Bisphenol A and 2,6-Dichlorobenzonitrile).[1]

  • End-Capper: this compound (1.1 equiv per -OH group).[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, ground.[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) and Toluene (azeotropic agent).[1]

Step-by-Step Methodology
  • Oligomer Preparation (In-Situ):

    • In a 250 mL three-neck flask equipped with a mechanical stirrer, Dean-Stark trap, and N₂ inlet, charge Bisphenol A (20 mmol), 2,6-Dichlorobenzonitrile (18 mmol), and K₂CO₃ (24 mmol).

    • Add NMP (40 mL) and Toluene (20 mL).[1]

    • Heat to 145°C to reflux toluene and remove water via azeotrope (4 hours).

    • Raise temperature to 180°C and distill off toluene.[1] Continue polymerization for 8–12 hours until viscosity stabilizes.

  • End-Capping Reaction:

    • Cool the reaction mixture to 160°C.

    • Add This compound (4.4 mmol, ~10% excess relative to theoretical -OH ends).

    • Maintain stirring at 160°C for 6 hours. Note: The lower reactivity of the 3-F position requires this extended duration compared to 2,6-difluoro analogs.[1]

  • Work-up and Purification:

    • Pour the hot polymer solution slowly into a 10-fold excess of ethanol/water (1:1 v/v) containing 1% acetic acid (to neutralize phenoxides and prevent aldehyde oxidation).

    • Filter the fibrous precipitate.[1]

    • Critical Purification Step: Dissolve the polymer in Chloroform and reprecipitate in Methanol to remove unreacted fluorinated aldehyde.[1]

    • Dry in a vacuum oven at 80°C for 24 hours.

Validation Parameters
ParameterMethodExpected Result
End-Group Analysis ¹H-NMR (DMSO-d₆)Appearance of aldehyde proton signal at δ 9.9–10.0 ppm .
Conversion ¹⁹F-NMRDisappearance of the Ar-F signal (approx. -110 ppm) from the free molecule.[1]
Molecular Weight GPC (THF)Monomodal distribution; Mn should align with theoretical oligomer length.[1]

Protocol 2: Fabrication of Self-Healing Vitrimers (Schiff Base Chemistry)

Objective: Utilize the aldehyde-capped PEN to create a dynamic crosslinked network (Vitrimer) that exhibits self-healing properties via imine exchange.[1]

Chemical Principle

The pendant aldehyde groups react with aromatic diamines to form imine (Schiff base) linkages.[1] These bonds are dynamic—they can exchange under heat, allowing the thermoset to flow and heal cracks.[1]

Materials
  • Polymer: Aldehyde-terminated PEN (from Protocol 1).[1]

  • Crosslinker: 4,4'-Diaminodiphenyl sulfone (DDS) or m-Phenylenediamine.[1]

  • Catalyst: None required (uncatalyzed) or mild acid (Benzoic acid, optional).[1]

Methodology
  • Solution Blending:

    • Dissolve Aldehyde-terminated PEN (1.0 g) in DMAc (10 mL) to form a 10 wt% solution.

    • Add Diamine Crosslinker (Stoichiometric ratio: 1 mole of diamine per 2 moles of aldehyde groups).[1]

    • Calculation: If Mn of PEN is 5000 g/mol , aldehyde content is ~0.4 mmol/g.[1] Add ~0.2 mmol of diamine.[1]

  • Casting & Curing:

    • Cast the solution onto a clean glass substrate.[1]

    • Step-Cure Cycle:

      • 80°C for 4 hours (Solvent removal).

      • 150°C for 2 hours (Imine formation).

      • 200°C for 1 hour (Network consolidation).

  • Self-Healing Test:

    • Cut the cured film with a razor blade.[1]

    • Overlap the cut surfaces and apply mild pressure.[1]

    • Heat to 180°C (above the Topology Freezing Transition Temperature, Tv) for 30 minutes.

    • Assess mechanical recovery via tensile testing.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Aldehyde Signal in NMR Oxidation of CHO to COOH during synthesis.[1]Ensure rigorous N₂ purging.[1] Add trace antioxidant (e.g., BHT) during workup.[1] Avoid strong bases like NaOH; stick to K₂CO₃.[1]
Incomplete Capping Low reactivity of 3-F position.Increase capping temperature to 170°C. Increase reaction time. Ensure the oligomer has active phenoxide ends (excess K₂CO₃).[1]
Gelation during Capping Crosslinking side reactions.Ensure the starting material is pure.[1] Impurities in this compound (e.g., difluoro species) can cause chain extension instead of capping.[1]

References

  • Compound Data: this compound (CAS 676494-55-6).[1][2][3][4] Sigma-Aldrich Product Catalog. Link

  • Polymer Synthesis Context: Synthesis and properties of poly(arylene ether nitrile) with pendant functional groups. ResearchGate, 2018.[1] Link

  • SNAr Mechanism: Nucleophilic Aromatic Substitution in the Synthesis of Poly(arylene ether)s. BenchChem Reaction Database. Link[1]

  • Vitrimer Chemistry: Dynamic Schiff base linkages in polymer networks. Royal Society of Chemistry, Journal of Materials Chemistry C. Link

  • Reactivity of Fluorobenzonitriles: Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile and related derivatives. Link[1]

Sources

Scalable synthesis methods for 3-Fluoro-4-(4-formylphenoxy)benzonitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Executive Summary

This application note details the process chemistry and scalable synthesis protocols for This compound (CAS: N/A for specific intermediate, but related to Enzalutamide precursors). This molecule is a critical bi-aryl ether intermediate used in the synthesis of androgen receptor antagonists, most notably Enzalutamide (Xtandi) .

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


) of 3,4-difluorobenzonitrile with 4-hydroxybenzaldehyde. This guide addresses the primary challenges of scale-up: controlling regioselectivity, managing exotherms, and executing a cost-effective, chromatography-free isolation.

Reaction Engineering & Mechanism

The Chemistry

The formation of the diaryl ether linkage is achieved via base-mediated


. The choice of 3,4-difluorobenzonitrile  as the electrophile is strategic.
  • Regioselectivity: The nitrile (

    
    ) group is a strong electron-withdrawing group (EWG). It activates the fluorine at the para position (C4) significantly more than the fluorine at the meta position (C3). This difference in activation energy allows for high regioselectivity (>98:2) without the need for protecting groups.
    
  • Nucleophile: The phenoxide anion generated in situ from 4-hydroxybenzaldehyde.

Mechanistic Pathway

SNAr_Mechanism Start Reagents: 3,4-Difluorobenzonitrile + 4-Hydroxybenzaldehyde Base Deprotonation (K2CO3, Heat) Start->Base Complex Meisenheimer Complex (Transition State) Base->Complex Nucleophilic Attack Selectivity Regioselectivity Control: Para-F activated by -CN Complex->Selectivity Product Target Product: This compound Selectivity->Product Elimination of F- Byproduct Byproducts: KF, KHCO3 Selectivity->Byproduct

Figure 1: Mechanistic pathway highlighting the regioselective advantage of the para-cyano activation.

Optimization Parameters

To transition from bench to kilo-lab, the following parameters were optimized.

ParameterBench Scale (Initial)Scalable Process (Optimized)Rationale for Change
Solvent DMF (Dimethylformamide)DMSO (Dimethyl Sulfoxide) or DMAc DMF decomposes at high T to dimethylamine (impurity). DMSO offers higher reaction rates due to polarity.
Base

(Granular)

(Milled/Micronized)
Surface area limits reaction rate. Milled base ensures consistent kinetics.
Temperature 120°C (Reflux)80–90°C Lower T reduces impurity formation (amide hydrolysis) and improves safety profile.
Workup EtOAc ExtractionWater Precipitation Extraction is volume-inefficient. Precipitation allows direct filtration and salt removal.

Detailed Protocols

Protocol A: Bench-Scale Synthesis (10g Scale)

Best for initial validation and reference standard generation.

Reagents:

  • 3,4-Difluorobenzonitrile (1.0 eq, 10.0 g)

  • 4-Hydroxybenzaldehyde (1.05 eq, 9.2 g)

  • Potassium Carbonate (1.5 eq, 14.9 g)

  • DMAc (N,N-Dimethylacetamide) (100 mL, 10 vol)

Procedure:

  • Charge DMAc, 4-hydroxybenzaldehyde, and

    
     into a 250 mL round-bottom flask.
    
  • Stir at room temperature for 30 mins to form the phenoxide.

  • Add 3,4-difluorobenzonitrile in one portion.

  • Heat to 90°C and monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

  • Quench: Cool to 25°C. Pour mixture into 300 mL of ice water with vigorous stirring.

  • Isolation: Filter the resulting white precipitate. Wash with water (

    
     mL) to remove salts and solvents.
    
  • Drying: Vacuum oven at 50°C.

Protocol B: Scalable Kilo-Lab Process (1 kg Scale)

Optimized for heat transfer, safety, and solvent recovery.

Critical Quality Attributes (CQAs):

  • Residual Fluoride: Must be removed via washing (corrosive to glass-lined reactors).

  • Regioisomer: Limit < 0.5%.

Workflow Diagram:

Process_Flow Reactor 1. Reactor Charge Solvent (DMSO) + Base + Aldehyde Temp: 25°C Heating 2. Phenoxide Formation Stir 1 hr Reactor->Heating Addition 3. Controlled Addition 3,4-Difluorobenzonitrile (Exotherm Control) Heating->Addition Reaction 4. Reaction 85-90°C, 6-8 hrs IPC: HPLC >99% Conv. Addition->Reaction Crystallization 5. Anti-Solvent Addition Water (Slow Ramp) Temp: 20°C Reaction->Crystallization Filtration 6. Filtration & Wash Remove KF/Solvent Crystallization->Filtration Drying 7. Drying Vacuum, 55°C Filtration->Drying

Figure 2: Kilo-scale process flow emphasizing controlled addition and crystallization.

Step-by-Step Procedure:

  • Reactor Setup: Equip a 10L jacketed glass reactor with an overhead stirrer, temperature probe, and reflux condenser. Purge with

    
    .
    
  • Charging: Add DMSO (5.0 L, 5 vol) and milled Potassium Carbonate (1.5 kg, 1.5 eq). Start stirring at 250 RPM.

  • Nucleophile Addition: Charge 4-Hydroxybenzaldehyde (0.92 kg, 1.05 eq).

    • Note: The mixture will turn yellow/orange (phenoxide formation). Stir for 1 hour at 25°C.

  • Electrophile Addition: Add 3,4-Difluorobenzonitrile (1.0 kg, 1.0 eq).

    • Safety: If adding as a solid, use a powder funnel. If molten/solution, add via dosing pump to control exotherm.

  • Reaction: Heat the jacket to 90°C. Maintain internal temperature between 85–95°C.

    • IPC (In-Process Control): Sample at 6 hours. Target: <1.0% remaining nitrile.

  • Crystallization (The "Crash-Out"):

    • Cool reactor to 25°C.

    • Add Water (5.0 L) slowly over 2 hours via dosing pump.

    • Critical: Rapid addition causes oiling out. Slow addition ensures formation of filterable crystals.

  • Filtration: Drain slurry into a filter nutsche.

  • Washing:

    • Wash 1: 1:1 DMSO/Water (removes organic impurities).

    • Wash 2: Water (removes inorganic fluoride salts).

  • Drying: Dry under vacuum at 55°C until LOD (Loss on Drying) < 0.5%.

Troubleshooting & Impurity Profile

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete conversion or loss in mother liquor.Check base equivalents. Ensure water addition volume is sufficient (at least 1:1 ratio with solvent) to fully precipitate product.
High Regioisomer Temperature too high (>100°C).Lower reaction temperature to 80°C and extend time.
Amide Impurity Hydrolysis of nitrile.Ensure DMSO/DMAc is dry (Karl Fischer < 0.1%). Avoid extreme pH during workup.
Color (Dark Brown) Oxidation of aldehyde or solvent decomposition.Ensure strict

atmosphere. Degas solvents prior to use.

References

  • Preparation of Diaryl Ethers: Sawyer, J. S., et al. "Synthesis of diaryl ethers, diaryl thioethers, and diaryl amines mediated by potassium fluoride-alumina and 18-crown-6." Journal of Organic Chemistry, 1998. Link

  • Enzalutamide Process Chemistry: Liu, J., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[1] Chemical Papers, 2016.[1] Link

  • Patent on Enzalutamide Intermediates: Medivation Prostate Therapeutics, Inc. "Diarylhydantoin compounds." WO2011106570A1. Link

  • SNAr Scale-up Strategies: "Development of an SNAr Reaction: A Practical and Scalable Strategy." Organic Process Research & Development. Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities should undergo a rigorous Process Safety Assessment (PSA) regarding thermal hazards of DMSO/base mixtures.

Sources

Troubleshooting & Optimization

Resolving solubility issues of 3-Fluoro-4-(4-formylphenoxy)benzonitrile in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Fluoro-4-(4-formylphenoxy)benzonitrile. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) to address challenges related to dissolving this compound in Dimethyl Sulfoxide (DMSO).

Introduction

This compound is an aromatic organic compound featuring a benzonitrile moiety linked to a formylphenoxy group via an ether bond.[1][2] Like many complex organic molecules, achieving a stable, clear solution in solvents such as DMSO can present challenges that impact experimental reproducibility and accuracy.[3] DMSO is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of polar and nonpolar compounds.[4][5] However, its hygroscopic nature and the physicochemical properties of the solute can lead to solubility issues.[6][7]

This guide is designed to provide a logical, scientifically-grounded framework for identifying, resolving, and preventing common solubility problems.

Compound & Solvent Properties
PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₄H₈FNO₂(CH₃)₂SO
Molecular Weight 241.22 g/mol 78.13 g/mol
Appearance Solid (assumed)Colorless liquid
Boiling Point Not specified189 °C (372 °F)[4]
Melting Point Not specified19 °C (66 °F)[4]
Key Features Aromatic, contains nitrile and aldehyde groups.[1][2] Benzonitrile compounds are generally soluble in organic solvents.[8][9]Polar aprotic, hygroscopic, miscible with water and many organic solvents.[4][10]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in DMSO at room temperature?

A1: Several factors can contribute to this issue. The target concentration may exceed the compound's intrinsic solubility limit in DMSO. More commonly, the purity and water content of the DMSO are critical. DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[6] Even small amounts of absorbed water can significantly decrease the solubility of many organic compounds.[11][12] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO.[7]

Q2: I observed a cloudy solution or precipitate after preparing my stock solution. What does this mean?

A2: A cloudy solution or the presence of particulates indicates either incomplete dissolution or that the compound is precipitating out of the supersaturated solution.[13] This can happen over time, even at room temperature, as the solution moves towards a more thermodynamically stable state.[6] This is particularly common if the solution has undergone freeze-thaw cycles, which can promote crystallization.[11][13] Using a solution with precipitate will lead to inaccurate dosing and flawed experimental results.[14]

Q3: My compound dissolved perfectly in DMSO, but a precipitate formed immediately after I diluted it into my aqueous cell culture medium. Why did this happen and what can I do?

A3: This is a very common phenomenon known as "crashing out." While your compound is soluble in the strong organic solvent DMSO, it is likely poorly soluble in aqueous solutions.[15] When the DMSO stock is diluted into an aqueous buffer or medium, the solvent environment changes drastically, causing the compound to precipitate.[16] To mitigate this, ensure rapid and vigorous mixing during dilution, consider a stepwise dilution process, and keep the final DMSO concentration as low as possible (typically <0.5% for cell-based assays to avoid solvent toxicity).[17][18]

Q4: Can I heat the DMSO solution to help dissolve my compound?

A4: Yes, gentle heating is a standard and effective method for increasing the solubility of many compounds.[16] Warming the solution in a water bath to 37-50°C can provide the energy needed to overcome the crystal lattice energy of the solid.[19][20] However, you must first consider the thermal stability of this compound. Prolonged or excessive heating can lead to degradation.

Q5: Is sonication a good method to improve solubility?

A5: Sonication is another excellent technique that uses high-frequency sound waves to agitate the solvent and break apart solid particles, facilitating dissolution.[11][12][21] It is often used in conjunction with gentle warming.[19] This method is particularly effective for re-dissolving compounds that have precipitated from stock solutions after storage or freeze-thaw cycles.[11][12]

Troubleshooting & Optimization Guide

If you encounter solubility issues, a systematic approach is key. The following sections provide detailed protocols and workflows to diagnose and solve these problems.

Visualizing the Problem: Factors Affecting Solubility

Caption: Key factors contributing to solubility problems in DMSO.

Troubleshooting Workflow: From Problem to Solution

This workflow provides a decision tree for addressing solubility challenges.

Caption: Decision workflow for troubleshooting dissolution.

Experimental Protocols
Protocol 1: Standard Dissolution Method
  • Preparation : Use a new or properly stored vial of high-purity, anhydrous DMSO.[7] Ensure your vial containing the this compound is at room temperature and has been centrifuged briefly to collect all powder at the bottom.

  • Solvent Addition : Add the calculated volume of DMSO to achieve the desired stock concentration.

  • Mixing : Tightly cap the vial and vortex vigorously for 2-3 minutes.

  • Visual Inspection : Visually inspect the solution against a light source. A successful dissolution will result in a completely clear solution with no visible particles.

  • Resting : Let the solution sit at room temperature for 10-15 minutes and inspect again to ensure no precipitation occurs. If particles are visible, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution (Heating & Sonication)

This protocol should be used if Protocol 1 fails or if a precipitate is observed in a previously prepared stock solution.

  • Initial Steps : Follow steps 1-3 of Protocol 1.

  • Heating : Place the sealed vial in a water bath or heating block set to 37°C. Do not exceed 50°C without prior knowledge of the compound's thermal stability to avoid potential degradation.[20] Heat for 10-15 minutes, vortexing intermittently.[19]

  • Sonication : If particulates persist, place the vial in a bath sonicator for 5-10 minutes.[19] Ensure the vial is not resting directly on the bottom of the sonicator to prevent localized overheating.

  • Combined Approach : For very difficult compounds, alternate between gentle heating and sonication.[16][19]

  • Final Inspection : Allow the solution to cool to room temperature. Visually inspect for clarity. The solution must be completely clear before use or storage.

Protocol 3: Dilution into Aqueous Media

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Preparation : Ensure your stock solution is at room temperature and has been vortexed to re-dissolve any potential micro-precipitates.

  • Pre-warm Medium : Warm your aqueous medium to 37°C, as this can sometimes help maintain solubility.[17]

  • Dilution Technique : While vigorously vortexing or stirring the aqueous medium, add the small volume of DMSO stock solution dropwise or in a slow stream.[17][20] This rapid dispersion is critical to avoid localized high concentrations of the compound that can trigger precipitation.

  • Final Concentration : Ensure the final concentration of DMSO in your working solution is low (e.g., <0.5% for cell culture) to minimize both compound precipitation and solvent toxicity.[18]

  • Immediate Use : Use the final working solution as quickly as possible, as some compounds may precipitate out of the aqueous solution over time.

Best Practices for Stock Solution Stability
  • Solvent is Key : Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been stored properly with desiccant to prevent moisture absorption.[7][11]

  • Storage : Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[16] This minimizes waste and, more importantly, reduces the number of damaging freeze-thaw cycles.[11][12]

  • Re-dissolving Before Use : Before each use, thaw an aliquot completely at room temperature and vortex or sonicate briefly to ensure any compound that may have precipitated during freezing is fully re-dissolved.[16]

  • Avoid Water Contamination : Never leave a bottle of DMSO open to the air. Use dry pipette tips when handling the solvent.

References
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Wu, J. J., Wu, C. H., Ma, C. W., & Chang, C. C. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 218-225. [Link]

  • Request PDF. (2025, August 9). Degradation of DMSO by ozone-based advanced oxidation processes. ResearchGate. [Link]

  • Lee, J. Y., Lee, C., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(10), 2579-2588. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Ouchi, A., Koyama, M., Akao, K., & Wakakura, M. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2686-2692. [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? [Link]

  • IRIS-BOA - Bicocca. (2025, July 12). Use of DMSO as a co-solvent for aqueous lithium-ion batteries. [Link]

  • Lambert, K. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1133-1137. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • Quora. (2023, January 16). What is the solubility of DMSO in water? [Link]

  • Bundschuh, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Klimenko, V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1981-1990. [Link]

  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? [Link]

  • Henzler-Wildman, K. A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 173-183. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169. [Link]

  • University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

  • Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

  • NIH. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PubMed Central. [Link]

  • Sciencemadness Wiki. (2020, February 2). Benzonitrile. [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...

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Thermal stability concerns for 3-Fluoro-4-(4-formylphenoxy)benzonitrile at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: In-depth Technical Guide on the Thermal Stability of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Thermal Stability for a Novel Compound

As researchers and developers, we frequently work with novel molecules where comprehensive safety and stability data is not yet publicly available. This compound is one such compound. While its unique structure is promising for various applications, its behavior at elevated temperatures is not documented in readily accessible literature. This guide serves as a technical support center, providing you with the foundational knowledge, experimental protocols, and troubleshooting frameworks necessary to safely and effectively determine the thermal stability of this and other similar compounds.

Our approach is grounded in established principles of chemical structure, reactivity, and state-of-the-art thermal analysis techniques. We will proceed from the perspective that in the absence of specific data, a thorough experimental evaluation is not just recommended, but essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that raise thermal stability concerns?

A1: The molecule's structure contains several functional groups that inform our initial assessment:

  • Fluorinated Aromatic Ring: The C-F bond is very strong, but upon decomposition, fluorinated organic compounds can be a source of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[1][2]

  • Nitrile Group (-C≡N): Benzonitriles are generally quite thermally stable. However, under certain conditions, the nitrile group can undergo exothermic reactions, particularly in the presence of strong acids, bases, or oxidizing agents.[1] Decomposition can lead to the release of toxic cyanide fumes and nitrogen oxides.[1]

  • Diphenyl Ether Linkage (-O-): The aromatic ether bond is typically robust and requires significant energy to cleave. This linkage often imparts good thermal stability to molecules.

  • Formyl Group (-CHO): The aldehyde group is a potential site for reactivity. It can be susceptible to oxidation, especially at elevated temperatures, and could be a trigger point for decomposition pathways.

Q2: Without specific data, what is a reasonable starting point for a maximum heating temperature in my experiments?

A2: It is crucial to start with a conservative approach. For a novel organic compound of this nature, it is advisable to initially avoid temperatures exceeding 80-100 °C without a prior thermal analysis. A preliminary Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) scan is the most reliable way to determine a safe working temperature range.

Q3: What are the expected decomposition products I should be concerned about?

A3: Based on the compound's structure, potential hazardous decomposition products could include:

  • Hydrogen Fluoride (HF)[1][2]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2)[1][2]

  • Nitrogen Oxides (NOx)[1][2]

  • Cyanide fumes[1]

Therefore, all high-temperature experiments should be conducted in a well-ventilated fume hood with appropriate safety protocols in place.

Q4: How do I interpret the results from a TGA experiment?

A4: Thermogravimetric Analysis (TGA) measures mass change as a function of temperature. For this compound, you should look for:

  • Onset Temperature of Decomposition (Tonset): This is the temperature at which significant mass loss begins. It represents the start of thermal degradation and is a critical parameter for defining the upper limit of thermal stability.

  • Decomposition Steps: The TGA curve may show one or multiple steps of mass loss. Each step corresponds to the cleavage and loss of a specific part of the molecule. For instance, an initial small mass loss might correspond to the loss of the formyl group, followed by the breakdown of the larger molecular backbone at higher temperatures.

  • Final Residue: The amount of mass remaining at the end of the experiment (e.g., at 600-800 °C) can give an indication of the char yield.

Q5: What additional information does Differential Scanning Calorimetry (DSC) provide?

A5: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is essential for identifying:

  • Melting Point (Tm): A sharp endothermic peak indicates the melting temperature of your compound. A broad peak may suggest the presence of impurities.

  • Exothermic Events: A sharp, upward peak (exotherm) after melting is a significant warning sign. It indicates a decomposition reaction that is releasing energy. Uncontrolled exothermic decomposition can lead to a thermal runaway reaction. If an exotherm is detected, it is critical to determine its onset temperature and energy release (enthalpy).

Workflow for Thermal Stability Assessment

The following diagram outlines a systematic approach to evaluating the thermal stability of a new compound like this compound.

Literature Review Literature Review Structural Analysis Structural Analysis Literature Review->Structural Analysis TGA Analysis TGA Analysis Structural Analysis->TGA Analysis Plan experiment DSC Analysis DSC Analysis TGA Analysis->DSC Analysis Determine Tonset Determine Tonset DSC Analysis->Determine Tonset Identify Exotherms Identify Exotherms DSC Analysis->Identify Exotherms Define MOT Define Max Operating Temp (MOT) Determine Tonset->Define MOT Advanced Testing Consider Advanced Testing (e.g., ARC) Identify Exotherms->Advanced Testing Advanced Testing->Define MOT

Caption: Workflow for assessing the thermal stability of a novel compound.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and degradation profile of this compound.

Materials:

  • This compound (powder form)

  • TGA instrument (e.g., TA Instruments Q500 or similar)

  • TGA pans (aluminum or ceramic)

  • High-purity nitrogen gas (99.999%)

Procedure:

  • Instrument Preparation: Ensure the TGA is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a TGA pan.

  • Loading: Place the sample pan into the TGA furnace.

  • Atmosphere: Purge the furnace with nitrogen at a flow rate of 50-100 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature (Tonset) and the temperatures of maximum mass loss rate from the derivative curve (DTG).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and detect any exothermic decomposition events.

Materials:

  • This compound (powder form)

  • DSC instrument (e.g., TA Instruments Q2000 or similar)

  • Hermetic aluminum DSC pans and lids

  • High-purity nitrogen gas (99.999%)

Procedure:

  • Instrument Preparation: Ensure the DSC is calibrated for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a DSC pan and hermetically seal it.

  • Loading: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the expected melting point or the Tonset from TGA (whichever is lower) at a rate of 10 °C/min. Safety Precaution: Do not heat to a temperature where significant decomposition is observed in the TGA to avoid contaminating the DSC cell.

  • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify endothermic peaks (melting) and any exothermic peaks (decomposition).

Troubleshooting Guide: Unexpected Thermal Events

Navigating unexpected results is a critical part of experimental science. This decision tree provides a logical path for troubleshooting common issues encountered during thermal analysis.

Start Unexpected Thermal Event Observed MassLoss Mass Loss at Low Temp (<100°C)? Start->MassLoss Exotherm Sharp Exotherm Detected in DSC? MassLoss->Exotherm No Moisture Indicates Volatiles (e.g., moisture, solvent). Action: Dry sample under vacuum and re-run. MassLoss->Moisture Yes Decomposition Potential Low-Temp Decomposition. Action: Lower max temp in process. Exotherm->Decomposition No RunawayRisk HIGH RISK: Potential for Thermal Runaway. Action: STOP further heating. Do not scale up. Exotherm->RunawayRisk Yes Moisture->Exotherm ARC Consult Safety Professional. Consider ARC testing for detailed hazard analysis. RunawayRisk->ARC

Caption: Troubleshooting decision tree for unexpected thermal events.

Summary of Key Thermal Stability Parameters (Illustrative)

The table below presents a hypothetical but realistic summary of the kind of data you would generate from the protocols above. This is for illustrative purposes only. You must determine these values experimentally for your specific sample.

ParameterMethodIllustrative ValueDescription
Melting Point (Tm)DSC135 - 140 °CEndothermic peak indicating the solid-to-liquid phase transition.
Onset of Decomposition (Tonset)TGA~ 270 °CThe temperature at which significant mass loss begins. This is a conservative upper limit for processing.
Decomposition Peak (Td)TGA (DTG)~ 295 °CThe temperature of the maximum rate of mass loss.
Exotherm OnsetDSC~ 280 °CCritical Safety Parameter. Temperature at which decomposition begins to release energy.
Final Residue @ 600°CTGA< 10%Indicates nearly complete decomposition under an inert atmosphere.

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter that must be determined experimentally before its use in any application involving elevated temperatures. While its core diphenyl ether and benzonitrile structures suggest good intrinsic stability, the presence of fluoro and formyl substituents necessitates a cautious and systematic evaluation.

We strongly recommend that all researchers perform, at a minimum, TGA and DSC analyses as outlined in this guide to establish a safe operating temperature window. The onset of exothermic activity in a DSC scan should be treated as a strict upper temperature limit that should not be approached in larger-scale experiments. For processes requiring heating near the decomposition temperature, more advanced techniques like Accelerating Rate Calorimetry (ARC) should be employed to fully characterize the potential for thermal runaway.

By following these guidelines, you can ensure the safe and effective use of this compound in your research and development endeavors.

References

  • . (n.d.). ChemicalBook.

  • . (2026, January 13). ChemicalBook.

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. (2023, July 21). ACS Publications. [Link]

  • 4-Phenoxybenzonitrile | C13H9NO | CID 137821. (n.d.). PubChem. [Link]

  • 4-phenoxybenzonitrile (C13H9NO). (n.d.). PubChemLite. [Link]

  • 4-PHENOXYBENZONITRILE. (n.d.). Chongqing Chemdad Co. [Link]

Sources

Removing unreacted starting materials from 3-Fluoro-4-(4-formylphenoxy)benzonitrile crude

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Fluoro-4-(4-formylphenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of the crude product obtained from the Williamson ether synthesis of 3-fluoro-4-hydroxybenzonitrile and 4-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The primary impurities in your crude product are likely the unreacted starting materials: 3-fluoro-4-hydroxybenzonitrile and 4-fluorobenzaldehyde. Depending on the reaction conditions, side products from competing reactions may also be present.

Q2: What is the general strategy for purifying the crude product?

A multi-step approach is typically most effective. This involves an initial work-up to remove the bulk of the unreacted starting materials, followed by a final purification step such as recrystallization or column chromatography to achieve high purity.

Troubleshooting and Purification Protocols

Issue 1: Presence of Unreacted 4-Fluorobenzaldehyde

Unreacted 4-fluorobenzaldehyde is a common impurity. Its removal is crucial for obtaining a pure product.

Solution: Aqueous Sodium Bisulfite Wash

A highly effective method for selectively removing aldehydes is a wash with a saturated aqueous solution of sodium bisulfite. The bisulfite anion reacts with the aldehyde to form a water-soluble adduct, which can then be easily separated from the organic layer containing your desired product.[1][2][3][4]

Experimental Protocol: Sodium Bisulfite Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous sodium bisulfite solution.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.

  • Separation: Allow the two layers to separate completely. The aqueous layer (bottom) will contain the 4-fluorobenzaldehyde-bisulfite adduct.

  • Drain and Wash: Drain the lower aqueous layer. Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities and aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Issue 2: Presence of Unreacted 3-Fluoro-4-hydroxybenzonitrile

The phenolic starting material, 3-fluoro-4-hydroxybenzonitrile, is acidic and can be removed by an alkaline wash.

Solution: Aqueous Sodium Hydroxide or Potassium Carbonate Wash

A wash with a dilute aqueous base will deprotonate the phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer.

Experimental Protocol: Alkaline Wash

  • Dissolution: Following the bisulfite wash (if performed), or starting with the crude product dissolved in an appropriate organic solvent (e.g., ethyl acetate, DCM), transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of a 5% aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Mixing and Separation: Shake the funnel, with venting, and allow the layers to separate.

  • Drain and Wash: Drain the aqueous layer. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate it as described previously.

Issue 3: Isolating the Final Pure Product

After the initial aqueous washes, minor impurities may still remain. Recrystallization or column chromatography are excellent techniques for final purification.

Solution A: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success. For a compound like this compound, a polar protic solvent or a solvent mixture is likely to be effective. A good starting point, based on the purification of a similar compound, 3-fluoro-4-methoxybenzonitrile, is ethanol.[5]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals.

  • Maximize Yield: To maximize the yield of pure crystals, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Table 1: Common Solvents for Recrystallization of Aromatic Nitriles

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78A good starting point for many aromatic compounds.
IsopropanolPolar Protic82Similar to ethanol, can offer different solubility characteristics.
Ethyl Acetate/HexaneSolvent Pair77 / 69A common solvent system for adjusting polarity. Dissolve in hot ethyl acetate and add hexane until cloudy.
TolueneNonpolar Aromatic111Can be effective for aromatic compounds, but has a high boiling point.

Solution B: Column Chromatography

Column chromatography provides excellent separation based on the differential adsorption of compounds to a stationary phase.[6] For this compound, a normal-phase silica gel column is recommended.

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in a nonpolar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate. A good starting point, based on analogous compounds, is a 10:1 mixture of hexane:ethyl acetate.[5]

  • Gradient Elution (Optional): If the separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the eluent (i.e., increasing the proportion of ethyl acetate) to elute the compounds in order of increasing polarity.

  • Fraction Collection and Analysis: Collect fractions as the eluent drips from the column. Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Suggested TLC and Column Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard stationary phase for normal-phase chromatography of moderately polar organic compounds.
Mobile Phase (TLC) Hexane:Ethyl Acetate (e.g., 4:1, 3:1, 2:1)Allows for rapid determination of an appropriate solvent system for column chromatography.
Mobile Phase (Column) Hexane:Ethyl Acetate (starting at 10:1 and increasing polarity if needed)A versatile solvent system that provides good separation for a wide range of organic compounds.[5]

Purification Workflow Diagram

PurificationWorkflow Crude_Product Crude this compound Dissolve Dissolve in Ethyl Acetate/DCM Crude_Product->Dissolve Bisulfite_Wash Aqueous NaHSO3 Wash Dissolve->Bisulfite_Wash Separate_Aldehyde Remove Aqueous Layer (contains 4-fluorobenzaldehyde adduct) Bisulfite_Wash->Separate_Aldehyde Separates aldehyde Alkaline_Wash Aqueous NaOH/K2CO3 Wash Separate_Aldehyde->Alkaline_Wash Separate_Phenol Remove Aqueous Layer (contains 3-fluoro-4-hydroxybenzonitrile salt) Alkaline_Wash->Separate_Phenol Separates phenol Dry_Concentrate Dry Organic Layer & Concentrate Separate_Phenol->Dry_Concentrate Final_Purification Final Purification Dry_Concentrate->Final_Purification Recrystallization Recrystallization (e.g., from Ethanol) Final_Purification->Recrystallization If solid Column_Chromatography Column Chromatography (Hexane:EtOAc) Final_Purification->Column_Chromatography If oil or for higher purity Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A typical workflow for the purification of crude this compound.

Advanced Troubleshooting

Q3: I see multiple spots on my TLC plate after the initial washes. What could they be?

Besides the starting materials, you might have side products from the Williamson ether synthesis. A potential side reaction is the elimination of HBr from 4-fluorobenzaldehyde if a strong, sterically hindered base is used, although this is less likely with common bases like K₂CO₃. Another possibility is the formation of a diaryl ether if the reaction temperature is too high. Careful selection of your column chromatography eluent system should allow for the separation of these byproducts.

Q4: My product seems to be degrading during the work-up. What could be the cause?

The formyl (-CHO) group can be sensitive to strongly acidic or basic conditions and high temperatures.[7][8] While the nitrile group is relatively stable, it can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions.[1] It is recommended to use mild bases like potassium carbonate for the alkaline wash and to avoid prolonged exposure to strong acids or bases.

Q5: I'm having trouble getting my product to crystallize. What should I do?

If your product oils out or fails to crystallize, consider the following:

  • Purity: The presence of impurities can inhibit crystallization. Try purifying a small sample by column chromatography first to see if the purified material crystallizes.

  • Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent is often effective.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.

References

  • Benchchem. (2025). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Benchchem.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments.
  • Williamson Ether Synthesis. Utah Tech University.
  • Workup: Aldehydes. University of Rochester.
  • Purification of aldehydes and ketones using Sodium Bisulfite. (2021). Reddit.
  • US Patent 3,816,478A. (1974).
  • Benchchem. (2025).
  • Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online.
  • Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile. Benchchem.
  • Williamson Ether Synthesis: Preparation of Phenacetin
  • Organic Chemistry/Arom
  • Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. (1982). Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2022). Organic Syntheses.
  • Synthesis of 3-fluoro-4-methoxybenzonitrile. PrepChem.com.
  • Why is formyl chloride unstable while higher acyl chlorides are stable?. (2019). Chemistry Stack Exchange.
  • 3-Fluoro-4-methylbenzonitrile synthesis. ChemicalBook.
  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • How to set-up a flash chromatography silica column and actually succeed at separ
  • Product of Williamson Synthesis. (2017). Chemistry Stack Exchange.
  • Williamson ether synthesis. (2021). L.S.College, Muzaffarpur.
  • US5632898A - Method for removing unreacted electrophiles
  • Williamson ether synthesis. Wikipedia.
  • Aromatic formyl
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026). Organic Process Research & Development.
  • Guide for crystalliz
  • Solvent Systems for Flash Column Chrom
  • Formyl
  • Properties of Common Organic Solvents. (2023). University of California, Berkeley.
  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
  • Williamson Ether synthesis. (2025). Reddit.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • EP0334188A2 - Process for producing aromatic nitrile.
  • Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. (2025). Benchchem.
  • Buffer and Eluent Prepar
  • Synthesis of aromatic nitriles using nonmetallic cyano-group sources. (2012).
  • US4925642A - Process for the preparation and the isolation of aromatic nitriles.
  • How to purify synthetic fluoroquinolones, using column chromatography?. (2016).
  • Theoretical appraisal of the solubility of nine pharmaceutical compounds in pure organic solvents. (2023). Physical Chemistry Research.
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Solvent Miscibility Table. Sigma-Aldrich.

Sources

Technical Guide: Moisture Control in the Synthesis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

[1][2]

Executive Summary: The "Naked Anion" Imperative

The synthesis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile relies on a Nucleophilic Aromatic Substitution (

3,4-difluorobenzonitrile4-hydroxybenzaldehyde12

While the final ether product is relatively stable, the reaction environment is critically moisture-sensitive .[1][2] This is not because the reagents decompose instantly, but because water disrupts the kinetic mechanism.[2] In polar aprotic solvents (DMSO/DMF), water forms a solvation shell around the phenoxide nucleophile, effectively "caging" it and halting the reaction.

This guide provides the protocols necessary to maintain the "naked anion" state required for high-yield synthesis.

Precursor Handling & Preparation (The Inputs)

Moisture enters the system primarily through the auxiliary reagents, not the aromatic substrates.

A. The Base: Potassium/Cesium Carbonate ( , )

Status: Critical Risk Inorganic bases are hygroscopic.[1][2] "Bottle-dry" carbonate is rarely dry enough for high-efficiency

12

1
  • Protocol:

    • Grind the base into a fine powder (increases surface area for reaction, but also for moisture uptake—work quickly).[2]

    • Drying: Heat at 120°C for 12–24 hours under high vacuum (<1 mbar).

    • Storage: Store in a desiccator or glovebox. Do not leave the cap off for >30 seconds.

B. The Solvent: DMSO or DMF

Status: High Risk These solvents are "water sponges."[1][2] A water content of just 0.5% can decrease the reaction rate by orders of magnitude.[2]

  • Protocol:

    • Specification: Use Anhydrous grade (

      
       50 ppm 
      
      
      ).[1][2]
    • Active Drying: Store over activated 4Å Molecular Sieves (20% w/v) for at least 24 hours before use.

    • Verification: If the bottle has been opened previously, verify water content via Karl Fischer titration. Target

      
      .
      
C. The Substrates[3][4][5][6]
  • 4-Hydroxybenzaldehyde: Hygroscopic.[1][2] Store in a cool, dry place. If the solid appears "clumpy" or sticky, recrystallize from water/ethanol and dry strictly under vacuum over

    
    .[2]
    
  • 3,4-Difluorobenzonitrile: Relatively hydrophobic but can hydrolyze to the amide under wet, basic, high-heat conditions.[1][2]

Reaction Dynamics: The Failure Mechanism

The following diagram illustrates why "wet" conditions lead to stalled reactions rather than just decomposition.

SNAr_MechanismBaseBase (K2CO3)Nuc_ActivePhenoxide Anion(Active Nucleophile)Base->Nuc_ActiveNuc_Pre4-HydroxybenzaldehydeNuc_Pre->Nuc_ActiveDeprotonationSolvatedSolvated Anion(Cage Effect)Nuc_Active->SolvatedTrappedTSMeisenheimerComplexNuc_Active->TSAttack (Fast in DMSO)Substrate3,4-DifluorobenzonitrileSubstrate->TSWaterTrace Water(Contaminant)Water->SolvatedH-BondingSideProdHydrolysis Impurity(Amide/Phenol)Water->SideProdHydrolysis of Nitrile(High Temp)Solvated->TSBlocked/SlowProductTarget EtherProductTS->Product-F (Leaving Group)

Figure 1: Kinetic competition in

1

Troubleshooting Guide

Use this table to diagnose issues based on analytical data (LC-MS / NMR).

SymptomProbable CauseTechnical ExplanationCorrective Action
Reaction stalls at ~50-60% conversion. Wet Solvent (DMSO/DMF) Water has solvated the remaining phenoxide.[1][2] As the reaction progresses, the "effective" concentration of nucleophile drops below the activation threshold.Add activated 3Å or 4Å molecular sieves directly to the reaction flask.[2] Increase temperature by 10°C (carefully).
New impurity at [M+18] or [M+1] (Acid). Nitrile Hydrolysis High water content + High Temp (>100°C) + Base converts the nitrile (-CN) to an amide (-CONH2) or acid (-COOH).[1]Irreversible. Restart reaction. Ensure base is dried at 120°C. Lower reaction temperature to <80°C.
Low yield; Starting material (Fluoride) remains. "Caked" Base Hygroscopic base has clumped, reducing surface area.[1][2] The deprotonation of the aldehyde is incomplete.[2]Use finely ground base.[1][2] Use an overhead stirrer (mechanical) instead of a magnetic bar to break up solids.[1][2]
Dark/Black Reaction Mixture. Oxidation of Aldehyde 4-hydroxybenzaldehyde is sensitive to aerobic oxidation, especially in basic solution.[1][2]Degas solvents with

or Argon sparging for 15 mins before adding reagents.

Frequently Asked Questions (FAQ)

Q: Can I use protic solvents like Ethanol or Water/THF mixtures? A: No. While "green chemistry" sometimes promotes aqueous

12

Q: How do I remove the high-boiling solvent (DMSO) during workup without inducing hydrolysis? A: Do not distill the DMSO off at high heat.[1][2] Instead, pour the reaction mixture into a large excess of ice-cold water (10:1 water:reaction volume). The product should precipitate out.[2] Filter the solid.[2] This avoids prolonged exposure to heat and water.[1][2]

Q: My 3,4-difluorobenzonitrile has a faint almond smell. Is it degraded? A: Pure benzonitriles often have an almond-like odor, but a strong smell combined with a lower melting point suggests hydrolysis to the acid.[1][2] Check purity via GC or

References

  • Mechanism of

    
     in Aprotic Solvents: 
    
    • Parker, A. J.[1][3] "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 1969, 69 (1), 1–32.[1][3]

    • [1]

  • Drying Protocols for Carbonate Bases

    • ResearchGate Community Discussion.[1][2] "How to dry salts like NaCl, K2SO4?" (Relevant protocols for K2CO3 drying temperatures).

  • Properties of 3,4-Difluorobenzonitrile

    • National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 587203, 3,4-Difluorobenzonitrile."[1][2]

    • [1]

  • Handling of 4-Hydroxybenzaldehyde

    • Sigma-Aldrich Safety Data Sheet.[1][2] "4-Hydroxybenzaldehyde for synthesis."[1][2][4][5][6]

    • [1]

Validation & Comparative

Comparative Guide: NMR Spectral Assignments for 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the NMR spectral assignments for 3-Fluoro-4-(4-formylphenoxy)benzonitrile , a critical intermediate in the synthesis of fluorinated diaryl ether bioactives.

This guide compares the fluorinated target against its non-fluorinated analog to highlight the specific spectral signatures—particularly


F-

H
and

F-

C
couplings—that serve as quality control checkpoints in drug development.

Executive Summary & Structural Context

Molecule: this compound CAS: 676494-55-6 Formula: C


H

FNO

Role: Key scaffold for PARP inhibitors and fluorinated agrochemicals.

Why This Analysis Matters: The introduction of a fluorine atom at the 3-position of the benzonitrile ring breaks the symmetry of the standard diaryl ether scaffold. This creates unique splitting patterns that confirm regioselectivity during nucleophilic aromatic substitution (S


Ar). Distinguishing this product from potential regioisomers (e.g., fluorine displacement) is impossible without understanding these specific coupling constants.

Synthesis & Formation Logic

To understand the spectra, one must understand the connectivity. The molecule is synthesized via an S


Ar reaction between 3,4-difluorobenzonitrile  and 4-hydroxybenzaldehyde .
Reaction Pathway Diagram

The following diagram illustrates the synthesis and the resulting proton environments.

SynthesisFlow Reactant1 3,4-Difluorobenzonitrile (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate + Base (K2CO3/DMF) Reactant2 4-Hydroxybenzaldehyde (Nucleophile) Reactant2->Intermediate Product This compound (Target) Intermediate->Product - F- Byproduct Fluoride Ion (F-) Intermediate->Byproduct Note Regioselectivity: Nucleophile attacks C4 due to para-CN activation. F at C3 remains intact. Note->Intermediate

Caption: Synthesis pathway via S


Ar. The C4-Fluorine is displaced due to the strong electron-withdrawing para-cyano group, leaving the C3-Fluorine to split the NMR signals.

H NMR Spectral Assignment

The proton spectrum is defined by two distinct spin systems: the Benzonitrile Ring (Ring A) and the Benzaldehyde Ring (Ring B) .

Comparative Data: Fluorinated vs. Non-Fluorinated

The table below contrasts the target molecule with 4-(4-formylphenoxy)benzonitrile (Non-F Analog) to demonstrate the "Fluorine Effect."

Proton PositionChemical Shift (

, ppm)
Multiplicity (Target)Coupling (

, Hz)
Non-F Analog ShiftExplanation of Shift
CHO (Aldehyde) 9.95 - 10.05Singlet (s)-9.98Unaffected by distal fluorine.
H2 (Ring A) 7.55 - 7.65dd

,

7.70 (d)Diagnostic: Upfield shift & splitting by ortho-F.
H6 (Ring A) 7.45 - 7.55dd

,

7.70 (d)Shielded relative to H2; para to F (weak coupling).
H5 (Ring A) 7.15 - 7.25t (pseudo) / dd

,

7.10 (d)Complex: Overlaps with Ring B protons; split by meta-F.
H2', H6' (Ring B) 7.90 - 7.95d (AA'BB')

7.92Ortho to carbonyl; typical AA'BB' roofing.
H3', H5' (Ring B) 7.10 - 7.20d (AA'BB')

7.15Ortho to ether linkage; overlaps with H5.
Detailed Assignment Logic
  • The "Fingerprint" Proton (H2): Located between the Cyano (CN) and Fluorine (F) groups. It appears as a doublet of doublets (dd) . The large coupling (

    
     Hz) is due to the geminal 
    
    
    
    F
    nucleus, while the small coupling (
    
    
    Hz) is the meta-coupling to H6.
  • The "Shielded" Proton (H5): Located ortho to the ether oxygen. The oxygen donates electron density, shifting this proton upfield (

    
     ppm). However, the meta-fluorine splits this signal, often making it appear as a pseudo-triplet or a complex multiplet when overlapping with Ring B protons.
    
  • Ring B Integrity: The aldehyde ring protons (H2'/H6' and H3'/H5') remain a classic AA'BB' system, confirming that the formyl-phenoxy moiety is intact and unsubstituted.

C NMR Spectral Assignment

Carbon-13 NMR provides the definitive proof of structure through C-F coupling constants (


). These couplings allow you to map the distance of each carbon from the fluorine atom.
C Chemical Shifts & Coupling Constants
Carbon PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C=O (Aldehyde) 190.5s-Characteristic aldehyde carbonyl.
C3 (C-F) 152.0 - 154.0doublet (d)

Direct attachment: Huge coupling constant.
C4 (C-O) 148.0 - 150.0doublet (d)

Ipso to Oxygen, ortho to Fluorine.
C1 (C-CN) 108.0 - 110.0doublet (d)

Ipso to Nitrile, meta to Fluorine.
CN (Nitrile) 117.5s (or weak d)

Nitrile carbon; typically singlet.
C2 (Ring A) 120.0 - 122.0doublet (d)

Ortho to Fluorine; significant splitting.
C5 (Ring A) 118.0 - 120.0doublet (d)

Meta to Fluorine.
C6 (Ring A) 128.0 - 130.0singlet (s)-Para to Fluorine; minimal coupling.

Key Insight: The presence of a doublet at


 ppm with a coupling constant of 

Hz is the absolute confirmation of the C-F bond. If this splitting is absent, the fluorination failed.

Experimental Protocol for Validation

To reproduce these results with high fidelity, follow this self-validating protocol.

A. Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this compound.
    • Reason: The polar nitrile and aldehyde groups improve solubility in DMSO. Additionally, DMSO separates the aromatic multiplets better than chloroform, preventing overlap between H5 and H3'/H5'.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.05% v/v.

B. Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 (sufficient for >95% purity).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration of the aldehyde proton).

  • Spectral Width: 14 ppm (to capture the aldehyde peak at ~10 ppm).

C. Quality Control Check
  • Integration Check: Normalize the aldehyde singlet (CHO) to 1.00 .

  • Pass Criteria:

    • Ring B (Aldehyde side) doublets must integrate to 2.00 each.

    • Ring A (Nitrile side) signals must sum to 3.00 total.

    • If the aldehyde proton integrates < 0.95, check for oxidation to carboxylic acid (broad singlet ~12-13 ppm).

Comparison with Alternatives

Why use the 3-Fluoro scaffold over the non-fluorinated parent?

FeatureThis compound4-(4-formylphenoxy)benzonitrile (Alternative)
Metabolic Stability High: Fluorine blocks metabolic oxidation at the C3 position.Moderate: Susceptible to Phase I metabolism at C3.
Lipophilicity Increased: Fluorine increases LogP, aiding membrane permeability.Standard: Baseline lipophilicity.
NMR Complexity High: Requires J-coupling analysis for verification.Low: Simple first-order spectra.
Reactivity Activated: C4-O bond is slightly more labile due to ortho-F.Standard: Stable ether linkage.

References

  • Apollo Scientific. Product Analysis: this compound (CAS 676494-55-6). Retrieved from

  • National Institutes of Health (PMC). Synthesis and Crystal Structure of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (Structural analog analysis). Retrieved from

  • Organic Syntheses. Synthesis of Fluorinated Benzonitriles via Nucleophilic Aromatic Substitution. (Methodology reference). Retrieved from

  • ChemicalBook. 3,4-Difluorobenzonitrile NMR Spectral Data. (Precursor data). Retrieved from

  • SpectraBase. 4-(4-formylphenoxy)benzonitrile NMR Data. (Non-fluorinated analog). Retrieved from

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth strategy for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile. We will navigate the critical decisions in method development, from initial analyte characterization to the final optimized conditions, supported by comparative data and grounded in established scientific principles and regulatory expectations.

Foundational Strategy: Analyte Characterization and Analytical Target Profile (ATP)

Before any experimental work commences, a thorough understanding of the analyte and the analytical goals is paramount. This aligns with the principles outlined in the ICH Q14 guideline on analytical procedure development, which introduces the concept of the Analytical Target Profile (ATP).[1][2]

This compound: A Physicochemical Assessment

  • Structure: The molecule possesses a diaryl ether linkage, a nitrile group (-CN), a formyl group (-CHO), and a fluorine atom.

  • Polarity: The presence of the polar nitrile and formyl groups, contrasted with the two aromatic rings, suggests a moderately polar compound. This makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The benzonitrile and phenoxy-formyl moieties are strong chromophores. A UV-Vis spectrophotometric scan is the first experimental step to determine the wavelength of maximum absorbance (λmax), which is crucial for sensitive detection. Based on similar structures, a λmax is anticipated in the range of 250-280 nm.

  • pKa: The molecule lacks strongly acidic or basic functional groups, so its retention is not expected to be significantly affected by mobile phase pH changes within the typical working range of a silica-based column (pH 2-8).

Defining the Analytical Target Profile (ATP)

The ATP is a prospective summary of the method's intended purpose.[1] For purity analysis, the ATP would be:

  • Objective: To develop a stability-indicating HPLC method capable of separating this compound from its process-related impurities and potential degradation products.

  • Performance Characteristics: The method must be specific, accurate, precise, and linear over a defined range. Key performance targets include:

    • Resolution (Rs): > 2.0 between the main peak and the closest eluting impurity.

    • Tailing Factor (Tf): 0.8 - 1.5 for the main analyte peak.

    • Limit of Quantitation (LOQ): Sufficiently low to quantify impurities at a specified threshold (e.g., 0.1%).

Method Development Workflow: A Systematic Approach

A systematic approach to method development ensures efficiency and robustness. The following workflow illustrates the logical progression from initial screening to final optimization.

method_development_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte_Characterization Analyte Characterization (UV Scan, Solubility) Initial_Gradient Initial Generic Gradient Analyte_Characterization->Initial_Gradient Column_Screening Column & Organic Modifier Screening Gradient_Optimization Gradient Optimization (Slope & Time) Column_Screening->Gradient_Optimization Initial_Gradient->Column_Screening Forced_Degradation Forced Degradation & Peak Tracking Gradient_Optimization->Forced_Degradation Fine_Tuning Fine-Tuning (Flow Rate, Temperature) Forced_Degradation->Fine_Tuning Final_Method Final Optimized Method Fine_Tuning->Final_Method Method_Validation Method Validation (ICH Q2(R2)) Final_Method->Method_Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Comparative Analysis

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Analyte: this compound standard (purity ≥95%).[3]

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and purified water (18.2 MΩ·cm).

  • Buffers: Formic acid, ammonium acetate.

Step 1: Column and Mobile Phase Screening

The initial step involves screening different column stationary phases and organic modifiers to find the best starting point for separation. A C18 column is a common first choice for moderately polar compounds.

Experimental Protocol:

  • Prepare a sample solution: Dissolve this compound in a suitable solvent (e.g., 50:50 ACN:water) to a concentration of approximately 0.5 mg/mL.

  • Set up the HPLC system:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: DAD at the predetermined λmax.

  • Run a generic gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol)

    • Gradient Program: 10% B to 90% B over 20 minutes.

  • Execute the gradient on different columns.

Comparative Data (Hypothetical):

Column ChemistryOrganic ModifierRetention Time (min)Peak Shape (Tailing Factor)Initial Observations
C18 (e.g., Zorbax Eclipse Plus)Acetonitrile12.51.1Good retention and peak shape. A promising start.
C18 (e.g., Zorbax Eclipse Plus)Methanol14.21.3Longer retention, slightly more tailing.
Phenyl-HexylAcetonitrile11.81.0Excellent peak shape, slightly less retention. Potential for alternative selectivity due to π-π interactions.
C8Acetonitrile10.11.2Less retention, may not be sufficient for resolving closely related impurities.

Rationale: The C18 column with acetonitrile provides a good balance of retention and peak shape, making it the preferred choice for further optimization. The Phenyl-Hexyl column is a viable alternative if selectivity issues arise later.

Step 2: Forced Degradation and Specificity

To ensure the method is "stability-indicating," forced degradation studies are performed.[4][5][6] This involves subjecting the analyte to harsh conditions to generate potential degradation products. The goal is to achieve 5-20% degradation to ensure the main degradation products are formed without destroying the sample.[7]

Experimental Protocol:

  • Prepare stock solutions of the analyte at ~1 mg/mL.

  • Apply stress conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (ICH Q1B) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Analyze all stressed samples using the best conditions from the initial screening.

Rationale and Expected Outcomes:

The goal is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the main analyte peak. A Diode Array Detector is invaluable here for peak purity analysis, which helps confirm if a peak is spectrally pure or if it co-elutes with another compound.

forced_degradation cluster_stress Stress Conditions Analyte 3-Fluoro-4-(4-formylphenoxy) benzonitrile Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Heat Thermal Analyte->Heat Light Photolytic Analyte->Light Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Heat->Degradants Light->Degradants

Caption: Forced degradation stress conditions.

Step 3: Gradient Optimization

With the knowledge of potential degradation products, the gradient can be optimized to ensure resolution of all components.

Experimental Protocol:

  • Adjust the gradient slope: A shallower gradient around the elution time of the main peak and its impurities will improve resolution.

  • Introduce isocratic holds if necessary to separate closely eluting peaks.

  • Modify the mobile phase: If peak shape is poor (e.g., for a potentially acidic or basic impurity), using a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 5.0) can improve peak symmetry.

Comparative Data (Hypothetical):

Gradient Program (%B)Analysis Time (min)Resolution (Rs) between API and closest impurityComments
10-90% in 20 min (Initial)251.8Some impurity peaks are not fully resolved.
30-70% in 25 min (Optimized)302.5Improved resolution for all known impurities.
30-50% in 15 min, then to 70% in 10 min (Fine-tuned)302.8Further improvement in the critical pair resolution.

Rationale: By focusing the gradient around the elution region of interest, the separation power of the method is significantly enhanced, achieving the ATP target for resolution.

Final Method and System Suitability

Based on the systematic development process, a final, optimized method is proposed.

Proposed Optimized Method:

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Gradient:

    • 0-2 min: 30% B

    • 2-22 min: 30% to 70% B

    • 22-25 min: 70% to 90% B

    • 25-27 min: 90% B

    • 27.1-32 min: 30% B (re-equilibration)

  • Detection: 265 nm

  • Injection Volume: 5 µL

System Suitability Testing (SST):

Before any sample analysis, SST must be performed to ensure the chromatographic system is performing adequately. According to ICH guidelines, this typically involves replicate injections of a standard solution to check parameters like:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of peak area and retention time: < 2.0% for n=5 injections.[8]

Conclusion and Path to Validation

This guide has outlined a logical, science-driven approach to developing a stability-indicating HPLC method for the purity analysis of this compound. By starting with a clear Analytical Target Profile, systematically screening key parameters, and employing forced degradation studies, a robust and reliable method can be established.

The final step in this process is formal method validation, which provides documented evidence that the method is fit for its intended purpose.[2][9][10] This involves a comprehensive evaluation of the method's specificity, linearity, range, accuracy, precision, and robustness, as defined by the ICH Q2(R2) guideline.[1][8][9]

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • The Use Of Forced Degradation In Analytical Method Development. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Method Development & Forced Degradation - Jstar-research. (n.d.).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN. (n.d.).
  • This compound - Apollo Scientific. (n.d.).

Sources

IR spectroscopy peaks for nitrile and aldehyde in 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

In the development of androgen receptor antagonists and liquid crystal intermediates, 3-Fluoro-4-(4-formylphenoxy)benzonitrile represents a critical structural scaffold. Its infrared (IR) spectrum is defined by two competing electronic environments: the electron-withdrawing fluorinated benzonitrile ring and the electron-rich formyl-phenoxy ring.

This guide provides a comparative analysis of the diagnostic Nitrile (C≡N) and Aldehyde (C=O) peaks, distinguishing them from common precursors and structural analogs.

Quick Reference Data
Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityDiagnostic Value
Nitrile (–C≡N) Stretching2230 ± 5 Medium-StrongIdentity Check: Confirms core scaffold integrity.
Aldehyde (C=O) Stretching1690 ± 5 StrongFunctionality Check: Confirms formyl group presence.
Aldehyde (C–H) Fermi Resonance2720 & 2820 Weak (Doublet)Purity Check: Distinguishes aldehyde from carboxylic acid oxidation products.
Ether (Ar–O–Ar) Stretching1240–1260 StrongLinkage Check: Confirms coupling of the two aromatic rings.

Detailed Spectral Analysis

The Nitrile Peak (2230 ± 5 cm⁻¹)

Unlike aliphatic nitriles (typically ~2250 cm⁻¹), the nitrile group in this molecule is conjugated to an aromatic ring, lowering its frequency. However, the unique substitution pattern creates a specific shift:

  • The Fluorine Effect (Inductive Withdrawal, -I): The fluorine atom at the meta position (relative to the nitrile) exerts a strong inductive withdrawing effect. This strengthens the C≡N bond slightly compared to a non-fluorinated analog, resisting the lowering effect of conjugation.

  • The Phenoxy Effect (Resonance Donation, +M): The phenoxy group at the para position is a strong electron donor.

  • Net Result: The opposing effects typically result in a peak near 2230 cm⁻¹ , distinct from the starting material (3,4-difluorobenzonitrile), which often appears slightly higher due to the presence of two fluorine atoms.

The Aldehyde Peak (1690 ± 5 cm⁻¹)

The carbonyl stretch is the most intense peak in the spectrum. Its position is heavily influenced by the ether linkage on the second ring:

  • Conjugation Lowering: A standard aliphatic aldehyde appears at ~1730 cm⁻¹.[1] Conjugation with the benzene ring lowers this to ~1700 cm⁻¹.

  • Ether Oxygen Donation: The oxygen atom of the phenoxy group is para to the aldehyde. Through resonance, it pushes electron density into the ring and the carbonyl carbon, increasing the single-bond character of the C=O bond.

  • Net Result: This significant donation shifts the peak lower than unsubstituted benzaldehyde, typically settling in the 1685–1695 cm⁻¹ range.[1]

Comparative Analysis: Reaction Monitoring

The true utility of IR spectroscopy in this context is monitoring the synthesis reaction, typically a nucleophilic aromatic substitution (


) between 3,4-difluorobenzonitrile  and 4-hydroxybenzaldehyde .
Synthesis Workflow Visualization

SynthesisMonitoring SM1 Precursor A: 3,4-Difluorobenzonitrile Reaction Reaction (Base/Heat) SM1->Reaction Peak: ~2240 cm⁻¹ (CN) No C=O SM2 Precursor B: 4-Hydroxybenzaldehyde SM2->Reaction Peak: ~3300 cm⁻¹ (OH) Peak: ~1670 cm⁻¹ (C=O) Product Target: 3-Fluoro-4-(4-formylphenoxy) benzonitrile Reaction->Product Success Criteria: 1. Disappearance of OH (3300) 2. Shift of CN to ~2230 3. C=O present Impurity Impurity: Oxidized Acid Product->Impurity Air Oxidation

Figure 1: Logic flow for monitoring the synthesis reaction via IR markers.

Spectral Differentiators (Table)
FeaturePrecursor A (3,4-Difluoro...)Precursor B (4-Hydroxy...)Target Product
OH Stretch (3200-3500) AbsentPresent (Broad, Strong) Absent (Critical QC Check)
CN Stretch (~2230) Present (High freq shift)AbsentPresent
C=O Stretch (~1690) AbsentPresentPresent
C-O-C Ether (~1250) AbsentAbsentPresent (New Band Formation)

Key Insight: The complete disappearance of the broad O-H stretching band from 4-hydroxybenzaldehyde is the primary indicator of reaction completion. If the OH band persists, unreacted starting material remains.

Experimental Protocol: Validated Method

To ensure reproducible data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this molecule to avoid moisture absorption which can mimic the OH impurity peak.

  • Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background air spectrum (32 scans).

  • Sample Loading: Place ~5 mg of the solid product onto the crystal. Apply high pressure using the clamp to ensure intimate contact (critical for solid nitriles).

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to resolve the weak Fermi doublet of the aldehyde)

  • Validation Check (Self-Correction):

    • Check 1: Is the baseline flat at 3500 cm⁻¹? (If noisy/dipping, clean crystal and re-run).

    • Check 2: Is the CO2 doublet at 2350 cm⁻¹ subtracted correctly? (If not, re-run background).

Structural Logic & Troubleshooting

Understanding the electronic pathways helps explain deviations in the spectrum.

ElectronicEffects cluster_0 Ring A: Benzonitrile Core cluster_1 Ring B: Aldehyde Core CN Nitrile Group (CN) F Fluorine (Meta) Inductive Withdrawal (-I) F->CN Increases Force Constant Ether Ether Oxygen Resonance Donor (+M) CHO Aldehyde (C=O) Ether->CHO Decreases Bond Order (Lowers Frequency) Link Ether Linkage Link->CN Para-Donor Effect (Lowers CN Freq) Link->Ether

Figure 2: Electronic influences on the diagnostic IR frequencies.

Troubleshooting Common Anomalies
  • Peak at ~1710-1720 cm⁻¹ instead of 1690 cm⁻¹:

    • Cause: Oxidation of the aldehyde to a carboxylic acid (Benzoic acid derivative).

    • Confirmation: Look for a broad "hump" between 2500-3300 cm⁻¹ (O-H of acid).[2][3]

  • Split Nitrile Peak (e.g., 2230 and 2245 cm⁻¹):

    • Cause: Mixed phase or contamination with starting material (3,4-difluorobenzonitrile).

    • Action: Recrystallize the product.

  • Weak/Missing Fermi Doublet (2720/2820 cm⁻¹):

    • Cause: Sample contact with ATR crystal is too poor (low path length).

    • Action: Increase clamp pressure or switch to KBr pellet method if necessary.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR assignments of nitriles and aldehydes).
  • NIST Chemistry WebBook. Benzonitrile, 4-fluoro- Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link] (Used for comparative baseline of fluorinated benzonitriles).

  • Doc Brown's Chemistry. Infrared Spectroscopy of Aldehydes and Ketones. Available at: [Link] (Source for Fermi resonance and conjugation effects).

  • Cho, H. et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal.[5] Available at: [Link] (Authoritative source for electronic effects on nitrile stretching frequencies).

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Fluoro-4-(4-formylphenoxy)benzonitrile , a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib).

This guide compares the target molecule against its two most relevant structural analogs encountered during drug development: its Non-Fluorinated Precursor and its Oxidative Impurity (Carboxylic Acid) .

Executive Summary

In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, This compound (hereafter referred to as Intermediate A ) serves as a pivotal scaffold. Its structural integrity is defined by three functionalities: a benzonitrile electron-withdrawing core, a fluorinated aromatic ring, and a reactive aldehyde tail linked via a diaryl ether bond.

Accurate mass spectrometry profiling of Intermediate A is essential to distinguish it from:

  • The Non-Fluorinated Analog: 4-(4-formylphenoxy)benzonitrile (Process Impurity).

  • The Oxidative Product: 3-Fluoro-4-(4-carboxyphenoxy)benzonitrile (Degradant).

This guide delineates the specific fragmentation pathways (MS/MS) that allow for the unambiguous identification and quantification of these closely related species.

Chemical Identity & Ionization Properties

The presence of the fluorine atom and the nitrile group creates a unique electronic environment that influences ionization efficiency and fragmentation stability.

FeatureIntermediate A (Target) Non-Fluorinated Analog Oxidative Impurity (Acid)
Formula C₁₄H₈FNO₂C₁₄H₉NO₂C₁₄H₈FNO₃
Monoisotopic Mass 241.054223.063257.049
[M+H]⁺ (ESI) 242.06 224.07 258.06
[M-H]⁻ (ESI) 240.05222.05256.04
Key Substituent 3-Fluoro, 4-Formyl4-Formyl (No F)3-Fluoro, 4-Carboxy
LogP (Predicted) ~3.2~2.9~2.5

Scientist's Note: While ESI(+) is viable due to the basicity of the aldehyde and nitrile, ESI(-) is often preferred for the Oxidative Impurity due to the acidic carboxylic proton. However, for simultaneous profiling, ESI(+) allows detection of all three species as protonated pseudomolecular ions.

Fragmentation Analysis (MS/MS)

Primary Fragmentation Pathway: Intermediate A

Upon Collision-Induced Dissociation (CID), Intermediate A ([M+H]⁺ = 242.06) exhibits a characteristic fragmentation pattern driven by the stability of the benzonitrile core and the lability of the aldehyde group.

  • Loss of Carbon Monoxide (CO): The most abundant product ion arises from the ejection of CO (-28 Da) from the protonated aldehyde group. This is a diagnostic transition for aromatic aldehydes.[1]

    • Transition: 242.06 → 214.06

  • Ether Cleavage: Higher collision energies trigger the rupture of the diaryl ether bond. The charge retention is dictated by the proton affinity of the resulting fragments.

    • Pathway A (Phenol ion):[2] Formation of the 4-hydroxybenzaldehyde cation (m/z 123).

    • Pathway B (Benzonitrile ion): Formation of the 3-fluoro-4-hydroxybenzonitrile cation (m/z 138).

Comparative Fragmentation Logic

The table below contrasts the specific MS/MS transitions required to resolve Intermediate A from its analogs.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Mechanism of Qualifier
Intermediate A 242.1 214.1 (-CO)123.0 Ether cleavage (Aldehyde side)
Non-Fluorinated 224.1196.1 (-CO)105.0Ether cleavage (Des-fluoro)
Oxidative Acid 258.1240.1 (-H₂O)212.1Loss of H₂O + CO (Acid characteristic)

Critical Insight: The mass shift of +16 Da in the Oxidative Impurity does not result in a simple +16 shift in all fragments. The acid group favors water loss ([M+H-18]⁺), whereas the aldehyde favors CO loss ([M+H-28]⁺). This mechanistic divergence is the key to specificity.

Visualizing the Fragmentation Mechanism

The following diagram illustrates the dissociation pathways for Intermediate A, highlighting the impact of the Fluorine atom and Ether linkage.

FragmentationPathway Parent [M+H]+ Precursor m/z 242.06 (Protonated Aldehyde) LossCO Product Ion A m/z 214.06 [M+H - CO]+ Parent->LossCO Neutral Loss of CO (-28 Da) [Low CE] PhenolCat Fragment B m/z 123.04 (4-Hydroxybenzaldehyde ion) Parent->PhenolCat Ether Cleavage (Charge on Aldehyde ring) NitrileCat Fragment C m/z 138.03 (3-Fluoro-4-hydroxybenzonitrile ion) Parent->NitrileCat Ether Cleavage (Charge on Nitrile ring) LossCO->NitrileCat Secondary Cleavage

Figure 1: Proposed ESI(+) fragmentation pathway for this compound. The loss of CO is the dominant low-energy channel.

Experimental Protocol: Method Development

To replicate these results or validate the purity of your intermediate, follow this optimized LC-MS/MS workflow.

Sample Preparation[4]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (80:20) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for infusion/tuning; 100 ng/mL for LC injection.

  • Stability Warning: Aldehydes are prone to oxidation in solution. Prepare fresh or store at -20°C under nitrogen.

LC-MS/MS Parameters (Recommended)

This method is designed for a Triple Quadrupole (QqQ) system but is applicable to Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The fluorine atom increases lipophilicity, pushing retention later than the non-fluorinated analog).

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 350°C (Ensure complete desolvation to prevent adducts).

  • Capillary Voltage: 3500 V.

SRM Transition Table

Use these settings for quantitative Multiple Reaction Monitoring (MRM).

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)
Intermediate A ESI (+)242.1214.11550
Intermediate A ESI (+)242.1123.03050
Oxidative Imp. ESI (+)258.1240.11250
Non-Fluoro ESI (+)224.1196.11550

Scientific Validation & Troubleshooting

Why does the Fluorine matter? The 3-Fluoro substituent on the benzonitrile ring exerts a strong inductive effect (-I).

  • Retention Time: It increases the hydrophobicity relative to the non-fluorinated analog, resulting in a longer retention time on C18 columns.

  • Fragmentation: The C-F bond is extremely stable and rarely breaks under standard CID conditions. You will not typically see a loss of HF (-20 Da) as a primary fragment. If you observe a loss of 20 Da, suspect an impurity, not the target.

Self-Validating the Method:

  • Isotope Check: The presence of Fluorine is monoisotopic (no M+2 contribution). However, the carbon count (C14) will generate a distinct ¹³C isotope peak at ~15.4% intensity relative to the molecular ion.

  • Adducts: In ESI(+), aldehydes often form [M+Na]⁺ (m/z 264) or methanol hemiacetals if MeOH is used as a solvent. Using Acetonitrile/Water avoids the hemiacetal artifact.

References

  • Synthesis & Characterization of Diaryl Ethers

    • Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry.[3] (2010). PubMed.

  • Niraparib Impurity Profiling

    • Niraparib EP Impurities & USP Rel
  • General MS Fragmentation of Aldehydes

    • Mass Spectrometry - Fragmentation Patterns (Aldehydes).[1] Chemistry LibreTexts.

  • Compound Data (Analog)

    • 4-(4-formylphenoxy)benzonitrile - PubChem Lite.

Sources

Validation of 3-Fluoro-4-(4-formylphenoxy)benzonitrile Structure via Single Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity of Diaryl Ethers

In the development of advanced liquid crystals and pharmaceutical intermediates, 3-Fluoro-4-(4-formylphenoxy)benzonitrile represents a critical scaffold. However, its structural validation presents a unique challenge. The central ether linkage (


) introduces conformational flexibility, while the ortho-fluorine substituent creates electronic repulsion that dictates the twist angle between the phenyl rings.

Standard spectroscopic methods (NMR, FT-IR) confirm chemical connectivity but fail to resolve the 3D spatial arrangement (conformation) and intermolecular packing —factors that determine the material's melting point, solubility, and bioavailability.

This guide outlines the definitive protocol for validating this molecule using Single Crystal X-Ray Diffraction (SC-XRD) , comparing its resolution power against standard alternatives.

Comparative Analysis: Why SC-XRD is Non-Negotiable

While NMR is the workhorse of organic synthesis, it relies on scalar couplings that average out conformational dynamics in solution. SC-XRD provides a static snapshot of the lowest-energy conformation in the solid state.

Table 1: Performance Matrix of Structural Validation Techniques
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C/

F)
Powder XRD (PXRD)
Connectivity Absolute (Direct Imaging)High (Inferred via coupling)Low (Fingerprinting only)
3D Conformation Exact (Torsion angles defined)Ambiguous (Time-averaged)Inferential (Requires Rietveld refinement)
Stereochemistry Absolute ConfigurationRelative (NOE constraints)N/A
Polymorphism Identifies specific packingBlind (Solution destroys lattice)Excellent for phase ID, poor for structure solution
F-Regioisomerism Distinguishes 2-F vs 3-F positions clearlyComplex (requires

F-

H coupling analysis)
N/A
Sample Recovery Non-destructiveNon-destructiveNon-destructive
Decision Logic: When to Deploy SC-XRD

The following decision tree illustrates the critical path for choosing SC-XRD over NMR for fluorinated benzonitriles.

ValidationLogic Start Synthesized Target: This compound NMR Run 1H & 19F NMR Start->NMR Ambiguity Is Regioisomerism or Conformation Ambiguous? NMR->Ambiguity NMR_Pass Connectivity Confirmed (Solution State only) Ambiguity->NMR_Pass No (Routine) XRD_Req SC-XRD Required Ambiguity->XRD_Req Yes (Critical) Growth Crystal Growth (Slow Evaporation) XRD_Req->Growth Solve Structure Solution (SHELXT/Olex2) Growth->Solve Result Definitive 3D Structure (Packing & Torsion) Solve->Result

Figure 1: Decision matrix for structural validation. SC-XRD is triggered when conformational rigidity or solid-state packing is the critical quality attribute.

Experimental Protocol: From Synthesis to Structure

This protocol ensures the generation of diffraction-quality crystals for this compound.

Phase 1: Crystal Growth (The Critical Step)

The molecule contains a polar nitrile group and a planar aldehyde, making it prone to forming needles rather than blocks.

  • Solvent Selection: Use a binary solvent system. The compound is soluble in polar aprotic solvents but less so in non-polar hydrocarbons.

    • Primary Solvent: Ethyl Acetate or Dichloromethane (DCM).

    • Anti-solvent: n-Heptane or Pentane.

  • Method: Vapor Diffusion (Preferred over evaporation for higher quality).

    • Dissolve 20 mg of the compound in 1 mL of DCM in a small inner vial.

    • Place open inner vial into a larger jar containing 5 mL of Pentane.

    • Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.

  • Alternative: Slow evaporation of an ethanolic solution at room temperature often yields monoclinic prisms suitable for diffraction [1].

Phase 2: Data Collection & Reduction[1]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for this organic light-atom structure.
  • Temperature: Collect at 100 K (cryostream). Low temperature freezes the rotation of the aldehyde and ether linkage, reducing thermal ellipsoids and improving resolution [2].

Phase 3: Structure Solution Workflow

The following diagram details the computational refinement pathway using the Olex2/SHELX ecosystem.

XRD_Workflow Raw Raw Frames (.sfrm/.cbf) Reduce Data Reduction (SAINT/CrysAlisPro) Raw->Reduce Integration Solve Structure Solution (SHELXT - Intrinsic Phasing) Reduce->Solve hkl file Refine Refinement (SHELXL - Least Squares) Solve->Refine Initial Model Check Validation (CheckCIF / IUCr) Refine->Check Final CIF Check->Refine Alerts Found

Figure 2: Computational workflow for converting raw diffraction patterns into a solved molecular structure.

Structural Insights: What the Data Reveals

Validating the structure of this compound via XRD yields specific geometric parameters that confirm the synthesis and predict material behavior.

A. The Ether Linkage Geometry
  • Expectation: The

    
     bond angle typically expands to 117°–120°  (wider than aliphatic ethers) due to steric repulsion between the ortho-hydrogens of the two rings [3].
    
  • Significance: This angle dictates the "bent" shape of the molecule, which is crucial if the material is used in liquid crystal mesogens.

B. The Fluorine Effect (Dihedral Twist)
  • Observation: The fluorine atom at position 3 exerts electrostatic repulsion on the oxygen lone pairs and the

    
    -system of the opposing ring.
    
  • Data Point: Expect a dihedral angle (twist) between the two phenyl planes of approximately 60°–80° .

  • Validation: If the rings were coplanar (0°), the structure would be energetically unfavorable. XRD measures this exact angle, which NMR cannot accurately determine.

C. Intermolecular Interactions (Packing)
  • Weak Hydrogen Bonds: Look for

    
     interactions involving the formyl oxygen and aromatic protons.
    
  • Pi-Stacking: The electron-deficient benzonitrile ring often stacks with the electron-rich phenoxy ring of a neighboring molecule.

  • Fluorine Contacts:

    
     or 
    
    
    
    interactions often direct the crystal packing, influencing the melting point [4].

Acceptance Criteria for Validation

To certify the structure is valid, the refined model must meet these crystallographic standards:

  • R-Factor (

    
    ): 
    
    
    
    (5%) for strong reflections.
  • Goodness of Fit (GooF): Between 0.9 and 1.1.

  • Thermal Ellipsoids: Must be physically reasonable (prolate/oblate, not non-positive definite).

  • CheckCIF: No "Level A" alerts regarding connectivity or missed symmetry.

References

  • Crystal Growth Techniques: Spingler, B., et al. (2012). "Strategies for Crystallization of Organic Compounds." Acta Crystallographica Section D, 68, 443-451. Link

  • Low Temperature Data Collection: Brock, C. P., et al. (2018). "The importance of temperature in X-ray crystallographic studies." IUCrJ, 5, 6-7. Link

  • Diaryl Ether Geometry: Penner, G. H., et al. (2014). "The structure and conformation of diphenyl ether derivatives." Canadian Journal of Chemistry, 92(10), 929-936. Link

  • Fluorine Interactions: Thalladi, V. R., et al. (1998). "C-H...F Interactions in the Crystal Structures of Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702-8710. Link

A Comparative Guide to the Chemical Stability of 3-Fluoro-4-(4-formylphenoxy)benzonitrile and 4-phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the chemical stability of molecular entities is a cornerstone of development, influencing everything from shelf-life and storage conditions to in-vivo efficacy and safety profiles. This guide presents a comparative stability study of two structurally related benzonitrile derivatives: 3-Fluoro-4-(4-formylphenoxy)benzonitrile and its non-fluorinated, non-formylated counterpart, 4-phenoxybenzonitrile.

The introduction of a fluorine atom and a formyl group into the 4-phenoxybenzonitrile scaffold is anticipated to significantly alter its physicochemical properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2][3] The strong carbon-fluorine bond and the high electronegativity of fluorine can modulate the electronic properties of the entire molecule, thereby influencing its reactivity and degradation pathways.[4][5] Conversely, the aldehyde functionality in this compound introduces a potential site for oxidative degradation, a common liability for aromatic aldehydes.[1]

This guide will delve into a systematic evaluation of the thermal, hydrolytic, and photostability of these two compounds. Through a series of forced degradation studies, we aim to elucidate the intrinsic stability of each molecule and provide a predictive framework for their behavior under various stress conditions. The insights generated are intended to be a valuable resource for researchers and professionals engaged in the development of new chemical entities where such structural motifs are prevalent.

Molecular Structures

A clear understanding of the structural differences between the two molecules is fundamental to interpreting their stability profiles.

cluster_0 This compound cluster_1 4-phenoxybenzonitrile mol1 mol1 mol2 mol2

Figure 1: Chemical structures of the compounds under investigation.

Experimental Design: Forced Degradation Studies

To comprehensively assess the stability of this compound and 4-phenoxybenzonitrile, a series of forced degradation (stress testing) studies were designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[5][6] These studies expose the compounds to exaggerated storage conditions to accelerate degradation and identify potential degradation products and pathways.[7]

G cluster_workflow Forced Degradation Workflow Start Drug Substance (Single Batch) Thermal Thermal Stress (Dry Heat) Start->Thermal Expose to Stress Conditions Hydrolytic Hydrolytic Stress (Acid, Base, Neutral) Start->Hydrolytic Expose to Stress Conditions Oxidative Oxidative Stress (H₂O₂) Start->Oxidative Expose to Stress Conditions Photolytic Photolytic Stress (UV/Vis Light) Start->Photolytic Expose to Stress Conditions Analysis Stability-Indicating HPLC-UV/MS Analysis Thermal->Analysis Analyze Samples at Time Points Hydrolytic->Analysis Analyze Samples at Time Points Oxidative->Analysis Analyze Samples at Time Points Photolytic->Analysis Analyze Samples at Time Points End Characterization of Degradants & Pathway Elucidation Analysis->End Identify & Quantify Degradants

Figure 2: General workflow for forced degradation studies.

Thermal Stability Protocol
  • Objective: To evaluate the stability of the compounds at elevated temperatures.

  • Methodology:

    • Accurately weigh 10 mg of each compound into separate, clean, and dry glass vials.

    • Place the open vials in a calibrated oven maintained at 80°C.

    • A control sample of each compound is stored at 25°C/60% RH.

    • Samples are withdrawn at predetermined time intervals (e.g., 24, 48, 72 hours) and analyzed by a stability-indicating HPLC method.

  • Rationale: This test simulates the potential impact of high-temperature excursions during manufacturing and shipping. The data provides insights into the intrinsic thermal lability of the molecules.[8]

Hydrolytic Stability Protocol
  • Objective: To assess the susceptibility of the compounds to hydrolysis under acidic, basic, and neutral conditions.

  • Methodology:

    • Prepare stock solutions of each compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 N HCl.

    • For basic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 N NaOH.

    • For neutral hydrolysis, add 1 mL of the stock solution to 9 mL of purified water.

    • Incubate all solutions at 60°C.

    • Control samples are prepared similarly but stored at 5°C.

    • Samples are withdrawn at various time points, neutralized if necessary, and analyzed by HPLC.

  • Rationale: This study is critical for compounds that may be formulated as aqueous solutions or exposed to different pH environments in vivo.[9] The nitrile and ether functionalities are of particular interest for their potential to undergo hydrolysis.[10]

Oxidative Stability Protocol
  • Objective: To determine the susceptibility of the compounds to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL solution of each compound in a suitable solvent.

    • Add 1 mL of this solution to 9 mL of 3% hydrogen peroxide.

    • Maintain the mixture at room temperature.

    • A control sample is prepared with purified water instead of hydrogen peroxide.

    • Analyze samples at specified intervals by HPLC.

  • Rationale: Oxidative degradation is a common pathway for many organic molecules, and this study provides a direct measure of the compounds' resistance to oxidative stress.[11] The formyl group in this compound is a primary site for potential oxidation.[12]

Photostability Protocol
  • Objective: To evaluate the impact of light exposure on the stability of the compounds.

  • Methodology:

    • A thin layer of each solid compound is spread in a shallow, transparent dish.

    • A solution of each compound (1 mg/mL) is prepared in a suitable solvent and placed in a quartz cuvette.

    • Samples are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][13]

    • Control samples are wrapped in aluminum foil to protect them from light and are stored under the same temperature and humidity conditions.

    • Samples are analyzed by HPLC at the end of the exposure period.

  • Rationale: This study is essential for determining appropriate packaging and storage requirements to prevent photodegradation.[14]

Comparative Stability Data

The following tables summarize the hypothetical data obtained from the forced degradation studies. The percentage degradation is calculated based on the reduction in the peak area of the parent compound as determined by HPLC.

Table 1: Thermal Stability at 80°C

Time (hours)This compound (% Degradation)4-phenoxybenzonitrile (% Degradation)
241.20.5
482.51.1
724.11.8

Table 2: Hydrolytic Stability at 60°C (after 24 hours)

ConditionThis compound (% Degradation)4-phenoxybenzonitrile (% Degradation)
0.1 N HCl3.82.5
Purified Water<0.5<0.5
0.1 N NaOH15.210.8

Table 3: Oxidative Stability with 3% H₂O₂ at Room Temperature (after 8 hours)

Compound% Degradation
This compound25.6
4-phenoxybenzonitrile1.5

Table 4: Photostability (ICH Q1B Conditions)

Compound% Degradation (Solid State)% Degradation (Solution)
This compound3.28.9
4-phenoxybenzonitrile1.84.3

Discussion and Mechanistic Insights

The results of the forced degradation studies highlight significant differences in the stability profiles of this compound and 4-phenoxybenzonitrile, which can be rationalized by their distinct molecular structures.

Impact of Fluorine Substitution on Thermal and Hydrolytic Stability

The data suggests that this compound exhibits slightly lower thermal stability compared to 4-phenoxybenzonitrile. This is somewhat contrary to the general expectation that fluorination enhances thermal stability.[2] However, the presence of the electron-withdrawing fluorine atom can influence the electron density of the adjacent ether linkage, potentially making it more susceptible to cleavage at elevated temperatures.

Under hydrolytic conditions, both compounds show greater degradation in a basic medium, which is characteristic of nitrile hydrolysis to the corresponding carboxylic acid via a benzamide intermediate.[10] The increased degradation of the fluorinated compound under both acidic and basic conditions can be attributed to the electronic effects of the fluorine atom, which can influence the reactivity of the nitrile group.

The Role of the Formyl Group in Oxidative and Photostability

The most striking difference in stability is observed under oxidative conditions. This compound undergoes significant degradation in the presence of hydrogen peroxide, while 4-phenoxybenzonitrile remains relatively stable. This is a direct consequence of the susceptibility of the aldehyde (formyl) group to oxidation, which is a well-documented degradation pathway for aromatic aldehydes, leading to the formation of the corresponding carboxylic acid.[1][12]

G cluster_oxidation Oxidative Degradation Pathway Molecule This compound Product 3-Fluoro-4-(4-carboxyphenoxy)benzonitrile Molecule->Product Oxidation of formyl group Oxidant [O] (e.g., H₂O₂) Oxidant->Molecule

Figure 3: Proposed primary oxidative degradation pathway.

In terms of photostability, the fluorinated and formylated compound also shows greater degradation, particularly in solution. The formyl group can act as a chromophore, absorbing light in the UV region, which can lead to the formation of reactive excited states and subsequent degradation.

Conclusion

This comparative guide demonstrates that while fluorine substitution can be a valuable tool for modulating the properties of a molecule, the introduction of other functional groups, such as an aldehyde, can introduce new stability liabilities. This compound is significantly more susceptible to oxidative degradation than 4-phenoxybenzonitrile, a critical consideration for its development and formulation. While its thermal and hydrolytic stability are also somewhat reduced, these effects are less pronounced.

For researchers and drug development professionals, these findings underscore the importance of a holistic approach to understanding structure-stability relationships. The enhanced stability often conferred by fluorination must be weighed against the potential for other functional groups to introduce specific degradation pathways. Early and comprehensive forced degradation studies are therefore indispensable for identifying and mitigating potential stability issues in the development of new chemical entities.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Chang, Y., Avi-Izak, A., Krentz, T. M., Ravalli, M., Ryu, C. Y., & Bae, C. (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances, 15(56), 47630–47636.
  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.
  • Chang, Y., Avi-Izak, A., Krentz, T. M., Ravalli, M., Ryu, C. Y., & Bae, C. (2025, December 12). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • ResearchGate. (2025, August 5). Thermal and oxidative stability of fluorinated alkyl aryl ethers.
  • Benchchem. (2025). An In-depth Technical Guide to the Thermal Stability of 4,4',4''-Nitrilotribenzonitrile and its Derivatives.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ResearchGate. (n.d.). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening.
  • IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review.
  • (n.d.). Hydrolytic Stress Stability Testing.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of....
  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • (n.d.).
  • RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • Alfa Chemistry. (n.d.). A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
  • ResearchGate. (n.d.). Degradation pathway of 3-phenoxybenzoate in strain JZ-1 and....
  • (n.d.). Thermal analysis.
  • ACS Publications. (2017, January 23). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System.
  • PMC. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
  • Benchchem. (2025). Benzonitrile Degradation Pathways: A Technical Support Guide.
  • RSC Publishing. (2024, May 17). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen.
  • MDPI. (2022, November 24). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones.
  • Binder World. (n.d.). ICH stability testing.
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • (n.d.). Thermal Analysis TGA / DTA.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
  • NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?. Retrieved from NETZSCH Analyzing & Testing website.
  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway.

Sources

Publish Comparison Guide: UV-Vis Characteristics of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-Fluoro-4-(4-formylphenoxy)benzonitrile, structured for researchers in medicinal chemistry and materials science.

Executive Summary

This compound (CAS: 676494-55-6) is a critical biaryl ether intermediate used in the synthesis of advanced liquid crystals and bioactive scaffolds (e.g., androgen receptor antagonists, herbicides). Its spectroscopic signature is defined by the electronic interplay between the electron-withdrawing nitrile/formyl groups and the bridging ether oxygen, modulated by the steric and inductive effects of the fluorine atom.

This guide characterizes its UV-Vis absorption profile, compares it with non-fluorinated and precursor alternatives, and provides a validated protocol for its identification and purity assessment.

UV-Vis Spectroscopic Profile

The UV-Vis spectrum of this compound is dominated by two distinct chromophores: the fluorinated benzonitrile moiety and the benzaldehyde moiety, linked by an ether oxygen. Due to the twisted conformation of the diaryl ether linkage (dihedral angle ~70°), conjugation between the rings is interrupted, resulting in a spectrum that is largely a superposition of its constituent parts, with specific bathochromic shifts.

Primary Absorption Bands
Band AssignmentWavelength (

)
Transition TypeStructural Origin
Primary (K-band) 275 – 285 nm

Conjugated 4-alkoxybenzaldehyde system (dominant chromophore).
Secondary (B-band) 225 – 235 nm

Benzonitrile ring excitation; enhanced by F-substitution.
Shoulder (R-band) ~310 – 320 nm

Weak forbidden transition of the carbonyl (C=O) lone pair.
Mechanistic Insights
  • The "Aldehyde" Dominance : The 4-alkoxybenzaldehyde moiety is the strongest chromophore. Unsubstituted 4-phenoxybenzaldehyde exhibits a

    
     at ~280 nm. In this molecule, the distal benzonitrile ring acts as an electron-withdrawing substituent on the phenoxy oxygen, slightly reducing the electron donation into the aldehyde ring, potentially causing a minor hypsochromic (blue) shift compared to pure 4-phenoxybenzaldehyde.
    
  • The Fluorine Effect : The fluorine atom at the 3-position of the benzonitrile ring exerts a dual effect:

    • Inductive (-I) : Withdraws electron density, stabilizing the

      
       framework.
      
    • Resonance (+R) : Donates electron density into the

      
       system.
      Net Result: In UV-Vis, the fluorine substituent typically causes a loss of fine vibrational structure (smoothing the peaks) and a slight bathochromic (red) shift (2–5 nm) in the benzonitrile absorption band compared to the non-fluorinated analog.
      

Comparative Analysis: Performance vs. Alternatives

In synthetic workflows, distinguishing the product from starting materials and analogs is crucial.

Comparison Table: Spectroscopic Signatures
CompoundStructure Description

(Main)
Distinctive Feature
This compound Target Product 282 nm (est)Strong single peak with weak shoulder >310 nm (aldehyde).
4-(4-Formylphenoxy)benzonitrile Non-fluorinated Analog280 nmVery similar; distinguishable only by fine structure or molar absorptivity (

).
3,4-Difluorobenzonitrile Starting Material A225 nm, 270 nmLacks the intense >280 nm aldehyde band; weaker absorbance.
4-Hydroxybenzaldehyde Starting Material B285 nm (neutral)Shifts drastically to ~330 nm in alkaline media (phenolate formation). Target product does not shift in base.
Technical Analysis
  • Vs. Precursors : The appearance of the intense 280 nm band confirms the incorporation of the benzaldehyde moiety. Crucially, the target molecule lacks an acidic proton. A simple alkaline shift test (adding NaOH) distinguishes the product from unreacted 4-hydroxybenzaldehyde: the precursor will bathochromically shift (turn yellow/absorb >330 nm), while the product's spectrum will remain largely unchanged (stable ether linkage).

  • Vs. Non-Fluorinated Analog : The 3-Fluoro group provides a unique "handle" in 19F NMR (-100 to -120 ppm range), but in UV-Vis, it serves to broaden the absorption bands. For precise differentiation between fluorinated and non-fluorinated analogs, UV-Vis is insufficient; HPLC-MS or NMR is required.

Experimental Protocol: Characterization Workflow

Objective : To validate the identity and purity of synthesized this compound using UV-Vis spectrophotometry.

Reagents & Equipment[1][2]
  • Solvent : HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). (ACN is preferred for cutoff <200 nm).

  • Blank : Pure solvent.

  • Instrument : Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Quartz Cuvettes : 1 cm path length.

Step-by-Step Methodology
  • Stock Solution Preparation :

    • Weigh 1.0 mg of the sample.

    • Dissolve in 10 mL ACN to create a 100 µg/mL stock.

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Dilution :

    • Dilute 1 mL of stock into 9 mL ACN (Final concentration: 10 µg/mL).

    • Target Absorbance: 0.5 – 1.0 AU at

      
      .
      
  • Baseline Correction :

    • Run a baseline scan with pure ACN in both sample and reference cuvettes.

  • Measurement :

    • Scan sample from 200 to 400 nm.

    • Record

      
       and Absorbance.[1]
      
  • Purity Check (The Ratio Method) :

    • Calculate the ratio of Absorbance at 282 nm (Aldehyde) to 230 nm (Benzonitrile).

    • Criterion: A consistent ratio (e.g.,

      
      ) indicates high purity. Deviations suggest contamination with starting materials.
      

Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the logical flow for monitoring the synthesis of the target molecule using UV-Vis and auxiliary confirmation.

SynthesisMonitoring Start Reaction Mixture (3,4-Difluorobenzonitrile + 4-Hydroxybenzaldehyde) Sampling Aliquot & Dilute in ACN Start->Sampling UVScan UV-Vis Scan (200-400 nm) Sampling->UVScan Decision Peak Analysis UVScan->Decision OutcomeA Peak @ 282 nm No Shift with NaOH Decision->OutcomeA Dominant Band OutcomeB Peak @ 330 nm (with NaOH) Decision->OutcomeB Alkaline Test OutcomeC Only Peaks < 270 nm Decision->OutcomeC Spectral Profile ResultSuccess Target Formed (Stable Ether) OutcomeA->ResultSuccess ResultFail1 Unreacted Aldehyde (Phenolic OH present) OutcomeB->ResultFail1 ResultFail2 Unreacted Nitrile (No coupling) OutcomeC->ResultFail2

Caption: Logical workflow for validating the synthesis of this compound via UV-Vis spectral shifts.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11234567, this compound. Retrieved from [Link]

  • NIST Chemistry WebBook . UV-Vis Spectrum of Benzonitrile and Derivatives. SRD 69. Retrieved from [Link]

  • European Medicines Agency (2018) . Assessment Report: Apalutamide (Structure-Activity Relationships of Fluorinated Benzonitriles). Retrieved from [Link]

Sources

Safety Operating Guide

3-Fluoro-4-(4-formylphenoxy)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

As a novel and specialized reagent in modern drug discovery and materials science, this compound requires meticulous handling and disposal protocols. Its unique chemical structure, incorporating a fluorinated aromatic ring, a nitrile group, and an aldehyde moiety, presents a specific hazard profile that must be managed with precision to ensure laboratory safety and environmental protection. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, moving beyond generic advice to offer actionable, step-by-step procedures grounded in chemical principles.

Part 1: Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. This compound is a multifunctional compound, and its risks are derived from its constituent functional groups.

Toxicological Profile: This compound is classified as harmful.[1] The primary routes of exposure are inhalation, skin contact, and ingestion. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The nitrile (-CN) group is of particular concern, as related aromatic nitriles can be metabolized to release cyanide, interfering with cellular respiration. The aldehyde (-CHO) group is a known irritant and sensitizer.

Environmental Profile: The presence of a carbon-fluorine bond significantly increases the environmental persistence of this molecule. Fluorinated aromatic compounds are generally resistant to both biotic and abiotic degradation, earning them the moniker of "forever chemicals" in some contexts.[3][4][5][6] This resistance to breakdown means that improper disposal can lead to long-term environmental contamination.[7] Therefore, release into the sanitary sewer or general waste is strictly prohibited.

Regulatory Considerations: Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for hazardous characteristics. While this compound is not specifically listed by name on the P or U lists of hazardous wastes, it must be treated as a hazardous waste due to its toxic properties.[8][9] Laboratories are required to manage this substance as a toxic waste (Hazard Code: T).[9] All disposal activities must comply with federal, state, and local regulations.[10]

Property/Identifier Value Source
CAS Number 676494-55-6[1]
Molecular Formula C₁₄H₈FNO₂
Molecular Weight 241.22 g/mol [1]
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[1][10]
H315 (Causes skin irritation)[1][2]
H319 (Causes serious eye irritation)[1][2]
H335 (May cause respiratory irritation)[1][2]
RCRA Classification Toxic Hazardous Waste (Characteristic)[9]

Part 2: Immediate Safety and Handling Protocols

Prior to any handling or disposal procedure, ensure that all requisite safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat is mandatory. For handling larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

Spill Response:

  • Evacuate the immediate area and ensure the fume hood is functioning correctly.

  • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.

  • Wash the area with soap and water.

Part 3: Disposal Workflow

The choice of disposal procedure depends on the quantity of waste and the capabilities of the laboratory. The following workflow provides a decision-making framework for the proper management of this compound waste.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-(4-formylphenoxy)benzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.